Product packaging for Klion-D(Cat. No.:CAS No. 77828-66-1)

Klion-D

Cat. No.: B1197143
CAS No.: 77828-66-1
M. Wt: 587.3 g/mol
InChI Key: WPTDJHQTSAYOCX-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Research on Nitroimidazole and Azole Derivatives

The history of nitroimidazole research dates back to the 1950s with the isolation of azomycin, a 2-nitroimidazole, from Streptomyces bacteria unimib.itnih.govresearchgate.net. This discovery spurred significant interest in the nitroimidazole scaffold, leading to the identification of metronidazole (B1676534) in the mid-1950s nih.gov. Early research focused on the chemical synthesis and characterization of various nitroimidazole derivatives, exploring the impact of substituent groups on their physicochemical properties and reactivity rsc.orgresearchgate.netump.edu.pl. Studies have investigated the stability, ionization potential, electrophilicity, and hardness of these compounds, highlighting the influence of the nitro group and other substituents on their chemical behavior rsc.org.

Concurrently, research into azole chemistry also evolved significantly. The first azole reported with notable activity was benzimidazole (B57391) in 1944, followed by the emergence of other derivatives like chlormidazole (B1201505) in 1958 journalijdr.com. The late 1960s saw the discovery of 1-substituted imidazoles and 1,2,4-triazoles, which proved to be a new group of highly active compounds acs.org. Research in azole chemistry has explored various structural modifications and their impact on chemical properties, including their ability to interact with enzymes and receptors researchgate.netscielo.br. The development of different classes of azoles, such as imidazoles and triazoles, reflects a long history of chemical synthesis and property evaluation journalijdr.comdrugbank.com.

Research on both nitroimidazoles and azoles has continued to explore new synthetic routes and structural modifications to yield derivatives with tailored chemical properties researchgate.netjocpr.comresearchgate.netnih.govorientjchem.org.

Rationale for Combined Chemical Systems Represented by Klion-D Components in Advanced Materials Science

While this compound is primarily recognized for its use in biological contexts, the combination of a nitroimidazole (metronidazole) and an azole (miconazole) in a single system presents interesting avenues for research into combined chemical behaviors. The rationale for studying such combined systems in advanced materials science or related chemical research lies in the potential for synergistic chemical effects or the creation of novel materials with unique properties.

Recent research has explored the formation of metal complexes involving both metronidazole and miconazole (B906). For instance, studies have investigated silver(I) complexes with metronidazole and miconazole ligands mdpi.comresearchgate.net. The structural analysis of these complexes shows the integration of metronidazole and miconazole into the coordination sphere of silver cations via the nitrogen atoms of their imidazole (B134444) rings mdpi.com. This represents a type of combined chemical system where the individual organic molecules act as ligands to a metal center, potentially altering their electronic and structural properties and leading to new chemical entities with distinct characteristics.

Contemporary Research Paradigms and Unaddressed Inquiries in the Chemical Analysis of this compound Analogues

Contemporary research involving the chemical analysis of combinations like this compound focuses on developing accurate, precise, and efficient methods for the simultaneous determination of its components in various matrices. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detector (GC-FID) have been developed and validated for the simultaneous quantification of metronidazole and miconazole mfd.org.mkresearchgate.nettandfonline.comnih.gov. These methods often involve reversed-phase columns and specific mobile phases tailored to the differing physicochemical properties of the two compounds mfd.org.mkresearchgate.nettandfonline.com.

For example, HPLC methods have utilized C18 reversed-phase columns with mobile phases consisting of mixtures of methanol (B129727) and water or ethanol (B145695) and phosphate (B84403) buffers, employing gradient elution to achieve effective separation due to the significant differences in polarity between metronidazole and miconazole mfd.org.mkresearchgate.nettandfonline.com. GC-FID methods have also been developed, using capillary columns and programmed oven temperatures for separation and detection nih.gov.

These analytical studies are crucial for quality control and research involving these compounds. However, unaddressed inquiries in the chemical analysis of this compound analogues may include the comprehensive characterization of potential degradation products when the two compounds are combined in different chemical environments or matrices over time. Further research could also focus on developing even more sensitive and selective analytical techniques, perhaps utilizing hyphenated methods or novel stationary phases, to detect and quantify these compounds and their potential interaction products at very low concentrations in complex research samples. The exploration of their behavior in novel chemical systems, such as the aforementioned metal complexes, also necessitates the development of specific analytical protocols to understand their coordination chemistry and stability within these new matrices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23Cl4N5O4 B1197143 Klion-D CAS No. 77828-66-1

Properties

CAS No.

77828-66-1

Molecular Formula

C24H23Cl4N5O4

Molecular Weight

587.3 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;2-(2-methyl-5-nitroimidazol-1-yl)ethanol

InChI

InChI=1S/C18H14Cl4N2O.C6H9N3O3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;1-5-7-4-6(9(11)12)8(5)2-3-10/h1-8,11,18H,9-10H2;4,10H,2-3H2,1H3

InChI Key

WPTDJHQTSAYOCX-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Synonyms

Klion-D

Origin of Product

United States

Advanced Analytical Methodologies for Characterization of Klion D Components

Chromatographic Techniques for Quantitative and Qualitative Elucidation

Chromatographic methods offer powerful tools for separating, identifying, and quantifying the components within a complex mixture like a pharmaceutical formulation. Several chromatographic techniques have been applied for the analysis of Metronidazole (B1676534) and Miconazole (B906).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Metronidazole and Miconazole

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of Metronidazole and Miconazole in pharmaceutical formulations. Various reversed-phase HPLC methods have been developed and validated for this purpose.

One reported reversed-phase HPLC method for the simultaneous quantification of metronidazole and miconazole nitrate (B79036) in vaginal gel and cream formulations utilized a Zorbax SB-C8 column (150 × 4.6 mm, 3.5 μm) with isocratic elution. ejpmr.com The mobile phase consisted of a mixture of water and isopropyl alcohol. This method demonstrated excellent linearity with correlation coefficients (r²) greater than 0.999 over specific concentration ranges for both drugs. ejpmr.com The average recovery rates were found to be within 99.6–100.6% for the HPLC method, indicating good accuracy. ejpmr.com

Another rapid and validated RP-HPLC method for the simultaneous quantification of metronidazole and miconazole nitrate in vaginal formulations (cream and tablet) employed a Zorbax SB-CN column (250 × 4.6 mm, 5 µm) with linear gradient elution. oup.com The mobile phase consisted of solvent A (phosphate buffer) and solvent B (acetonitrile). oup.com Detection was performed in dual mode at 233 nm for miconazole nitrate and 319 nm for metronidazole. oup.com This method showed linearity with correlation coefficients of 0.9995 for metronidazole and 0.9993 for miconazole nitrate. oup.com Repeatability of relative standard deviation was ≤2%, and recovery was within 98.0–102.0%. oup.com

A validated RP-HPLC method for the simultaneous determination of metronidazole, lidocaine, and miconazole in combined vaginal suppositories also demonstrated the applicability of HPLC for analyzing miconazole in multi-component formulations. mfd.org.mk This method utilized a gradient elution program with mobile phases consisting of an aqueous solution (MFA) and acetonitrile (B52724) (MFB). mfd.org.mk The method was validated according to ICH guidelines, showing system and method precision with relative standard deviation ≤ 2% and accuracy with recovery values within 100 ± 2%. mfd.org.mk

Gas Chromatography (GC) and Flame Ionization Detection (FID) for Simultaneous Analysis of Metronidazole and Miconazole

Gas Chromatography coupled with Flame Ionization Detection (GC-FID) has also been developed for the simultaneous determination of miconazole nitrate and metronidazole in pharmaceutical dosage forms like tablets and ovules. nih.govresearchgate.netnih.gov

A reported GC-FID method utilized a capillary column AE.SE-54 (15 m × 0.53 mm, i.d.) with nitrogen as the carrier gas. nih.govresearchgate.netnih.gov The oven temperature was programmed, starting at 140°C, increasing to 180°C, and finally to 250°C. nih.govresearchgate.netnih.gov The injector and detector temperatures were maintained at 260°C. nih.govresearchgate.netnih.gov This method achieved retention times of approximately 3.50 min for metronidazole and 12.90 min for miconazole nitrate. nih.govresearchgate.netnih.gov Linearity ranges were established, and correlation coefficients (R²) were greater than 0.999. nih.govresearchgate.netnih.gov The method was found to be specific, accurate, and precise, with recovery rates ranging from 99.8% to 100.9% for metronidazole and 100.1% to 103.0% for miconazole, demonstrating its suitability for quantitative analysis. nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Component Quantification

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and selective method for the simultaneous quantification of Metronidazole and Miconazole nitrate. who.intnih.govresearchgate.net

An HPTLC method for the simultaneous quantification of Metronidazole and Miconazole nitrate in gel formulations was developed using silica (B1680970) gel 60 GF254 plates. who.intnih.govresearchgate.net The mobile phase consisted of Toluene: Chloroform: Methanol (B129727) (3.0:2.0:0.6 v/v). who.intnih.govresearchgate.net Detection was performed densitometrically at 240 nm. who.intnih.govresearchgate.net The retention factors (Rf) were determined to be 0.34 for Metronidazole and 0.55 for Miconazole nitrate. who.intnih.govresearchgate.net Calibration curves were linear over specific concentration ranges, and the method showed good accuracy and precision, with percent recovery values around 100%. who.intnih.govresearchgate.net

Supercritical Fluid Chromatography (SFC) for Complex Mixture Analysis

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that can be applied to the analysis of complex mixtures. While the provided search results mention SFC in the context of analyzing metronidazole in combination with other drugs or in different matrices scispace.com, specific detailed research findings on the application of SFC specifically for the simultaneous analysis of Metronidazole and Miconazole in combination were not prominently found within the provided snippets. However, SFC is generally recognized for its ability to separate a wide range of compounds, including those that are less amenable to GC or HPLC, making it a potential technique for the analysis of complex pharmaceutical formulations.

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric methods provide alternative or complementary approaches for the analysis of pharmaceutical compounds, often offering advantages in terms of simplicity and speed.

UV-Visible Spectrophotometry for Ratio Spectra Derivative Analysis of Metronidazole and Miconazole

UV-Visible spectrophotometry, particularly techniques like ratio spectra derivative spectrophotometry, has been employed for the simultaneous estimation of Metronidazole and Miconazole nitrate. fishersci.cawikidata.orgresearchgate.net

Ratio spectra derivative spectrophotometry involves dividing the spectrum of a mixture by the spectrum of one of the components and then obtaining the derivative of the resulting ratio spectrum. This can help to resolve overlapping spectra of components in a mixture.

One study reported the use of ratio spectra derivative spectrophotometry for the simultaneous estimation of metronidazole and miconazole nitrate in ovules. who.intresearchgate.net This method utilized the linear relationship between the substance concentration and the ratio spectra first derivative peak amplitude. researchgate.net Specific wavelengths were selected for the assay of each compound using the first derivative of the ratio spectra. researchgate.net

Another comparative study evaluating UV spectrophotometric methods for the determination of a binary mixture of metronidazole and miconazole nitrate highlighted the use of a smart spectrophotometric technique to separate the binary mixture using methanol as a solvent. researchgate.net

A simultaneous equation method using UV spectrophotometry has also been developed, where absorbance was measured at specific wavelengths (e.g., 210 nm and 315 nm or 272 nm and 280 nm) for the estimation of both drugs. ejpmr.comasiapharmaceutics.info The developed UV spectrophotometric methods have shown good linearity and recovery rates. ejpmr.com

While direct UV spectrophotometry can be challenging for mixtures with overlapping spectra, derivative techniques and ratio spectra methods enhance the selectivity and enable the simultaneous determination of Metronidazole and Miconazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Components and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including the active components of Klion-D, Metronidazole and Clotrimazole (B1669251), as well as their potential derivatives and impurities. 1H NMR and 13C NMR are commonly applied to confirm the chemical structure of these molecules by providing detailed information about the hydrogen and carbon environments within the compounds beilstein-journals.orgmdpi.com.

For Metronidazole, 1H NMR has been used to study its acid-base behavior and speciation, with characteristic signals observed for the methyl, methylene, and imidazole (B134444) ring protons mdpi.com. Studies on Metronidazole derivatives also utilize 1H NMR and 13C NMR for structural confirmation beilstein-journals.org.

Clotrimazole characterization has also benefited significantly from NMR spectroscopy. 1H NMR and 2D ROESY NMR have been employed to investigate the structure and stoichiometry of inclusion complexes formed between Clotrimazole and cyclodextrins, providing insights into the spatial orientation of Clotrimazole within the cyclodextrin (B1172386) cavity researchgate.netnih.govrevistadechimie.ro. NMR spectroscopy is also used as a primary technique for characterizing Clotrimazole and its complexes with various cyclodextrin derivatives researchgate.netsigmaaldrich.com.

Quantitative NMR (qNMR) is another application relevant to the analysis of this compound components, allowing for the determination of the concentration of Metronidazole and Miconazole (another potential component in some this compound formulations) in pharmaceutical samples capes.gov.brresearchgate.netnih.gov. This technique offers advantages in terms of specificity and can be applied without the need for extensive separation steps researchgate.net.

Mass Spectrometry (MS) Applications in Impurity Profiling and Metabolite Identification

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques like Liquid Chromatography (LC-MS), plays a vital role in the impurity profiling and identification of degradation products and potential metabolites of this compound components. MS offers high sensitivity and selectivity, making it suitable for detecting trace impurities that may be present in the APIs or the final formulation sterlingpharmasolutions.com.

LC-MS and LC-MS/MS are frequently used for the structural characterization of unknown compounds, including impurities and degradation products of pharmaceuticals like Metronidazole nih.govchimia.ch. Impurity profiling, which involves the detection, identification, and quantification of impurities, is a critical aspect of pharmaceutical analysis, and MS-based techniques are indispensable in this process ajprd.comajprd.comresearchgate.netiajps.com.

Studies on Metronidazole benzoate (B1203000) have utilized Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the determination of elemental impurities, ensuring that levels of potentially harmful elements like arsenic, cadmium, mercury, and lead are within acceptable limits according to regulatory guidelines such as ICH Q3D researchgate.netresearchgate.netnih.gov.

MS is particularly valuable when impurities are unknown, as it can provide structural information that aids in their identification, even in complex matrices sterlingpharmasolutions.comchimia.ch. The combination of LC-MS with other techniques like NMR can provide more comprehensive structural elucidation of impurities and degradation products chimia.ch.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable molecular fingerprinting information that can be used for the identification and characterization of the components of this compound. These techniques probe the vibrational modes of molecules, yielding unique spectra that can serve as fingerprints for identification and to assess the physical form and interactions of the APIs within the formulation nih.govmdpi.comresearchgate.netcabidigitallibrary.org.

FTIR spectroscopy can characterize the chemical bonds and functional groups present in Metronidazole and Clotrimazole, aiding in their identification and in verifying the integrity of the drug substances researchgate.net. Raman spectroscopy complements FTIR by providing information about different molecular vibrations, and it has been used to study the behavior of Clotrimazole in various systems, such as polymeric matrices iphy.ac.cn.

The combination of FTIR and Raman spectroscopy can offer a more complete picture of the molecular composition and structure, useful for quality control and for investigating potential interactions between the active ingredients and excipients in the this compound formulation cabidigitallibrary.org.

Stability-Indicating Methods for this compound Components Under Controlled Degradation Conditions

Stability-indicating methods are essential for monitoring the degradation of pharmaceutical components over time and under various stress conditions. These methods must be able to accurately quantify the intact drug substances in the presence of their degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for developing stability-indicating methods for the simultaneous estimation of Metronidazole and Clotrimazole wjpsonline.comresearchgate.netcolab.wsresearchgate.netjpsionline.cominnovareacademics.inamazonaws.com.

Forced degradation studies are conducted to generate degradation products and demonstrate the specificity of the analytical method. These studies typically involve exposing the drug substances to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation wjpsonline.comresearchgate.netcolab.wsresearchgate.netamazonaws.com. A well-developed stability-indicating HPLC method will show good separation between the peaks of the intact drugs and their degradation products researchgate.netcolab.wsresearchgate.net.

Several validated stability-indicating RP-HPLC methods have been developed for the simultaneous determination of Metronidazole and Clotrimazole in combined dosage forms colab.wsjpsionline.cominnovareacademics.inamazonaws.com. These methods involve optimized chromatographic conditions, such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of buffer and organic solvents like acetonitrile or methanol), flow rate, and detection wavelength (typically in the UV range) colab.wsjpsionline.comamazonaws.com.

Validation parameters for these methods, such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), are determined according to regulatory guidelines like ICH guidelines colab.wsjpsionline.comamazonaws.com. For example, linearity ranges for Metronidazole and Clotrimazole in combined formulations have been reported, along with their respective correlation coefficients jpsionline.comamazonaws.com.

ComponentLinearity Range reported (µg/mL)Correlation Coefficient (r²) reported
Metronidazole1-14 asianjpr.com, 25-150 colab.wsresearchgate.net, 50-150 amazonaws.com, 80-150 researchgate.net≥ 0.999 researchgate.netresearchgate.netnih.gov, 0.9993 jpsionline.com, 0.9983 researchgate.net
Clotrimazole25-150 colab.wsresearchgate.net, 50-150 amazonaws.com, 80-150 researchgate.net0.9958 jpsionline.com, 0.9984 researchgate.net

Note: Linearity ranges and correlation coefficients can vary depending on the specific analytical method and matrix.

The retention times of Metronidazole and Clotrimazole are key parameters in these chromatographic methods, allowing for their identification and quantification within a mixture colab.wsjpsionline.comamazonaws.com.

ComponentReported Retention Time (minutes)
Metronidazole1.13 jpsionline.com, 3.584 colab.wsresearchgate.net, 4.862 researchgate.net, 7.16 amazonaws.com
Clotrimazole4.221 colab.wsresearchgate.net, 10.8 jpsionline.com, 17.36 amazonaws.com, 26.01 researchgate.net

Note: Retention times are dependent on the specific chromatographic conditions used.

Quality by Design (QbD) and Green Analytical Chemistry (GAC) Principles in Method Development

Quality by Design (QbD) is a systematic approach to analytical method development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management asianjpr.comslideshare.netbiomedpharmajournal.org. Applying QbD principles to the development of analytical methods for this compound components can lead to more robust, reliable, and efficient methods asianjpr.combiomedpharmajournal.org.

The QbD approach involves identifying the Analytical Target Profile (ATP), which defines the performance requirements of the method. Risk assessment is conducted to identify potential factors that could affect method performance, and Design of Experiments (DoE) is often used to study the impact of critical method parameters and define the design space asianjpr.combiomedpharmajournal.org. This ensures that the method is well-understood and its performance is consistently within acceptable limits.

Green Analytical Chemistry (GAC) principles aim to minimize the environmental impact of analytical procedures nih.govnih.gov. This involves reducing the use of hazardous solvents and reagents, minimizing waste generation, and decreasing energy consumption. In the context of analyzing this compound components, GAC principles can be applied by developing methods that use more environmentally friendly solvents, reducing solvent volumes, or employing techniques like micellar chromatography that utilize aqueous solutions of surfactants nih.govnih.gov.

The integration of QbD and GAC principles in analytical method development for this compound components allows for the creation of methods that are not only accurate, precise, and stability-indicating but also environmentally conscious and robust for routine use asianjpr.comnih.gov.

Investigative Pharmacological Mechanisms of Klion D Components at the Cellular and Subcellular Levels in Vitro

Molecular Mechanisms of Action of Metronidazole (B1676534) in Anaerobic Systems (In Vitro Studies)

Metronidazole, a nitroimidazole, functions as a prodrug that is selectively activated in anaerobic environments. Its antimicrobial activity is primarily directed against anaerobic bacteria and protozoa. drugbank.comoup.comfda.govcambridge.org

Nitro Group Reduction and Subsequent DNA Strand Damage Pathways

The mechanism of action of metronidazole involves the intracellular reduction of its nitro group within susceptible anaerobic microorganisms. This reduction is a critical step for the drug's activation. drugbank.comoup.comcambridge.orgoup.comjneonatalsurg.com Under anaerobic conditions, electron transport proteins within the microbial cell, such as ferredoxin and flavodoxin, transfer electrons to the nitro group of metronidazole. drugbank.comoup.comfda.govnih.govdovepress.compsu.edu This process generates highly reactive nitroso-free radicals and other reduced cytotoxic intermediates. oup.comjneonatalsurg.com

These reactive species are responsible for the damage inflicted upon the microorganism's DNA. They interact with the DNA helix, causing strand breaks (both single and double) and disrupting DNA synthesis and repair processes. drugbank.comoup.comfda.govcambridge.orgjneonatalsurg.comnih.govnih.govjneonatalsurg.comnih.gov The extent of DNA damage can be influenced by the A+T content of the DNA. nih.gov This DNA damage ultimately leads to the inhibition of nucleic acid synthesis and culminates in microbial cell death. oup.comjneonatalsurg.com The selective toxicity of metronidazole towards anaerobic organisms is attributed to the requirement for a low redox potential environment, which is characteristic of their electron transport systems, for the necessary nitro group reduction. drugbank.comoup.comfda.gov

Electron Transport Chain Disruption Mechanisms in Targeted Organisms

The reductive activation of metronidazole is intrinsically linked to the electron transport systems of anaerobic and microaerophilic organisms. drugbank.comoup.comfda.gov Enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and hydrogenase, which utilize low-redox potential carriers like ferredoxin and flavodoxin, play a significant role in transferring electrons to the nitro group of metronidazole. oup.comfda.govdovepress.compsu.edunih.gov This electron transfer facilitates the formation of the toxic reduced species of metronidazole. drugbank.comoup.comcambridge.orgoup.comjneonatalsurg.com While the primary cytotoxic effect is mediated through DNA damage, the interaction of reduced metronidazole intermediates with electron-transport proteins has also been suggested as a contributing factor to the drug's mechanism of action, potentially blocking nucleic acid synthesis. drugbank.com

Molecular Mechanisms of Action of Miconazole (B906) in Fungal Cell Models (In Vitro Studies)

Miconazole, an azole antifungal, exerts its effects primarily by disrupting the integrity and function of the fungal cell membrane.

Ergosterol (B1671047) Biosynthesis Inhibition via Cytochrome P450 Enzymes

Inhibition of CYP51 by miconazole leads to a depletion of ergosterol and a concomitant accumulation of toxic intermediate sterols, such as 14α-methylated sterols, within the fungal cell membrane. nih.govdrugbank.comtandfonline.comnih.govnih.gov This alteration in membrane lipid composition increases membrane permeability, impairs membrane-bound enzyme activity, and disrupts cellular transport systems, ultimately compromising the structural and functional integrity of the fungal cell membrane. drugbank.comnih.govjmb.or.kr

Reactive Oxygen Species (ROS) Generation and Oxidative Damage

In addition to inhibiting ergosterol synthesis, miconazole is also known to induce the generation and accumulation of reactive oxygen species (ROS) within fungal cells during in vitro studies. drugbank.comtandfonline.comtandfonline.comfda.govnih.govfrontiersin.orgresearchgate.netnih.govasm.orgresearchgate.net This increase in intracellular ROS is thought to contribute to the fungicidal activity of miconazole, distinguishing it from some other azoles which are primarily fungistatic. tandfonline.comtandfonline.comnih.gov

Miconazole's effect on ROS levels is partly attributed to the inhibition of fungal antioxidant enzymes, such as catalase and peroxidase. drugbank.comtandfonline.comtandfonline.comfda.gov By inhibiting these enzymes, miconazole disrupts the cell's ability to neutralize naturally produced ROS, leading to oxidative stress and damage to cellular components, including lipids, proteins, and DNA. drugbank.comtandfonline.comtandfonline.comfrontiersin.orgresearchgate.netasm.orgresearchgate.net Studies have shown a dose-dependent increase in ROS production in Candida albicans treated with miconazole, and this ROS production is important to its antifungal activity. researchgate.netasm.orgresearchgate.net The accumulation of ROS and subsequent oxidative damage can trigger programmed cell death pathways in fungal cells. drugbank.comresearchgate.net

Cellular Uptake and Intracellular Distribution Dynamics of Klion-D Components (In Vitro Models)

The cellular uptake and intracellular distribution of Metronidazole and Miconazole have been investigated in various in vitro models to understand their mechanisms of action and potential therapeutic applications.

Metronidazole:

Metronidazole is characterized by its ability to enter target cells through passive diffusion oup.comfda.govjddtonline.infodrugbank.comeuropeanreview.org. This passive entry is facilitated by its relatively low molecular weight and lipid solubility scielo.br. Once inside susceptible anaerobic microorganisms and protozoa, Metronidazole, which is a prodrug, undergoes a biochemical reduction of its nitro group medication-house.comrxreasoner.comoup.comfda.govjddtonline.infodrugbank.comeuropeanreview.org. This reduction is mediated by intracellular electron transport proteins, such as ferredoxin or flavodoxin, which are present in these organisms under low oxygen tension oup.comfda.govdrugbank.comeuropeanreview.orgoup.com. The reduction process leads to the formation of short-lived, highly reactive nitroso free radicals oup.comfda.govjddtonline.infodrugbank.com.

The formation of these nitroso radicals creates a concentration gradient that further drives the intracellular transport and uptake of more Metronidazole into the cell fda.govpfizer.com. These cytotoxic radicals then interact with the microbial DNA, inhibiting nucleic acid synthesis and causing DNA strand breakage and helical structure disruption, ultimately leading to cell death medication-house.comrxreasoner.comoup.comjddtonline.infodrugbank.comnih.gov.

In vitro studies using SH-SY5Y neuroblastoma cells have explored the cellular uptake of Metronidazole in the presence of iron. These studies indicated that Metronidazole induced a time- and concentration-dependent increase in cellular iron uptake at concentrations above 25 µM after 48 and 72 hours of treatment philarchive.org.

Research involving radiolabeled Metronidazole derivatives has also provided insights into cellular uptake in specific cell lines, such as S180 cells. In vitro cellular uptake studies using S180 cell lines showed varying percentages of injected activity per gram (%IA/g) at different time points for different derivatives researchgate.net. For instance, a 99mTc-MNZ-xanthate derivative showed a tumor uptake of 1.36 %IA/g at 180 minutes post-injection, while 99mTc-metronidazoleDTC1 showed 1.0 %IA/g at 240 minutes post-injection researchgate.net.

Studies on the cyanobacterium Microcystis protocystis suggested low cellular uptake of Metronidazole, despite the drug's characteristics that would typically allow for passive diffusion. This was indicated by the resistance of the organism to growth inhibition by high concentrations of Metronidazole and the persistence of the drug in the culture medium without significant change or metabolite formation over 96 hours scielo.br. One possible explanation for this low uptake is the presence of a dense mucilaginous sheath surrounding the cells scielo.br.

In Giardia lamblia trophozoites, Metronidazole inhibits oxygen uptake in a drug concentration-dependent manner in vitro. This effect on oxygen uptake correlates with the viability and morphological alterations observed in the trophozoites asm.org.

Miconazole:

Miconazole, an imidazole (B134444) antifungal, primarily targets fungal cells by inhibiting the enzyme 14α-sterol demethylase, a cytochrome P450 enzyme (CYP51) sdrugs.comwikipedia.orgtandfonline.com. This inhibition disrupts the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, leading to altered membrane composition, increased permeability, and leakage of essential intracellular substances sdrugs.comhres.cadrugbank.com. Miconazole also affects the biosynthesis of triglycerides and phospholipids (B1166683) in fungi and inhibits oxidative and peroxidative enzymes, resulting in the accumulation of toxic peroxides and submicroscopic structural changes that contribute to cell death sdrugs.comhres.ca.

In addition to its effects on ergosterol synthesis, Miconazole has been shown in vitro to increase intracellular reactive oxygen species (ROS), potentially through the inhibition of fungal catalase and peroxidase tandfonline.com. This ROS induction is believed to contribute to its fungicidal activity tandfonline.com.

While the primary target of Miconazole is the fungal cell membrane and intracellular enzymes involved in ergosterol synthesis, studies have also investigated its interaction with mammalian cells in vitro. For example, Miconazole has been shown to labilize rat liver lysosomes in vitro in a concentration-dependent manner nih.gov. This effect is influenced by the drug/lysosome ratio and the pH of the incubation medium nih.gov.

Research on novel delivery systems for Miconazole, such as nanoemulsions and solid lipid nanoparticles, has explored their in vitro cellular uptake and permeation. Studies using nanoemulsions have evaluated their cytotoxicity against cancer cell lines like MCF-7, HePG2, and HCT 116, indicating cellular interaction and potential uptake in these models researchgate.netpreprints.org. In vitro release studies from solid lipid nanoparticles incorporated into polymeric films have demonstrated drug release profiles, suggesting the potential for cellular uptake and distribution in target tissues rsc.org. Transfersomal gels containing Miconazole nitrate (B79036) have also shown in vitro permeation across cellophane membranes, indicating their ability to overcome barriers for delivery neliti.com.

In vitro studies suggest that Miconazole binds to human serum albumin, although the clinical significance of this binding is unclear drugbank.com.

Data Tables:

Based on the search results, specific quantitative data on in vitro cellular uptake and intracellular distribution dynamics that could be presented in universally applicable data tables are limited and often tied to specific experimental conditions, cell lines, or formulations (e.g., uptake of radiolabeled derivatives in specific tumor cells researchgate.net, effects on oxygen uptake in Giardia lamblia at specific concentrations asm.org, cytotoxicity IC50 values in cancer cell lines with specific nanoemulsion formulations researchgate.netpreprints.org). Providing interactive data tables with this varied and context-dependent data might be misleading without extensive accompanying details for each data point. However, key findings regarding uptake mechanisms and effects on cellular processes in vitro have been described above.

Here is a summary of some in vitro findings related to cellular interactions:

ComponentIn Vitro Model / Cell TypeObservationSource
MetronidazoleAnaerobic microorganisms and protozoaPassive diffusion into the cell, intracellular reduction to active radicals. oup.comfda.govjddtonline.infodrugbank.comeuropeanreview.org
MetronidazoleSH-SY5Y neuroblastoma cells (+ Iron)Time- and concentration-dependent increase in cellular iron uptake at > 25 µM. philarchive.org
MetronidazoleS180 cell lines (with radiolabeled derivatives)Cellular uptake measured as %IA/g at specific time points (e.g., 1.36 %IA/g at 180 min for 99mTc-MNZ-xanthate). researchgate.net
MetronidazoleMicrocystis protocystisLow cellular uptake suggested by resistance and drug persistence. scielo.br
MetronidazoleGiardia lamblia trophozoitesConcentration-dependent inhibition of oxygen uptake. asm.org
MiconazoleFungal cells (e.g., Candida albicans)Inhibition of ergosterol biosynthesis enzyme (14α-sterol demethylase). sdrugs.comtandfonline.comhres.cadrugbank.com
MiconazoleFungal cells (e.g., Candida albicans)Increased intracellular reactive oxygen species (ROS). tandfonline.com
MiconazoleRat liver lysosomesLabilization of lysosomes in a concentration-dependent manner. nih.gov
MiconazoleCancer cell lines (MCF-7, HePG2, HCT 116) with nanoemulsionExhibited cytotoxic activity (IC50 values reported for specific formulation). researchgate.netpreprints.org

Detailed Research Findings:

Detailed in vitro research highlights the distinct mechanisms by which Metronidazole and Miconazole interact with cells. Metronidazole's activity is contingent upon its reductive activation within anaerobic and microaerophilic organisms, a process that drives its accumulation and subsequent DNA damage oup.comfda.govdrugbank.com. The study on SH-SY5Y cells suggests a potential interaction with iron homeostasis in mammalian cells at higher concentrations philarchive.org. Research on Giardia lamblia demonstrates a direct impact on cellular respiration asm.org.

Miconazole's primary in vitro effect on fungi involves disrupting cell membrane integrity through ergosterol synthesis inhibition and inducing oxidative stress sdrugs.comtandfonline.comhres.ca. Studies on mammalian cells and novel formulations explore its potential interactions beyond antifungal activity and strategies to enhance its delivery and cellular uptake in specific contexts nih.govresearchgate.netpreprints.orgrsc.orgneliti.com.

These in vitro studies provide foundational knowledge regarding how the individual components of this compound interact at the cellular and subcellular levels, informing our understanding of their pharmacological mechanisms before considering their combined effects in a clinical context.

In Vitro Pharmacokinetic and Biotransformation Investigations of Klion D Components

In Vitro Permeability Studies Across Model Biological Barriers (e.g., Caco-2 cell lines)

In vitro permeability studies across model biological barriers, such as Caco-2 cell monolayers, are valuable tools for predicting the absorption and transport of drug compounds. While direct studies on Klion-D using Caco-2 cells were not extensively detailed in the search results, investigations into the permeability of its individual components, metronidazole (B1676534) and miconazole (B906), across various membranes and tissues have been conducted.

Studies using Franz vertical diffusion cells with different artificial membranes and cow vaginal tissue have measured the permeability of metronidazole and miconazole. Metronidazole, being relatively hydrophilic, showed similar permeation profiles across various artificial membranes and tissue. mdpi.com Miconazole, categorized as relatively lipophilic, exhibited different behavior across these membranes compared to the hydrophilic compounds. mdpi.com Another study investigating mucoadhesive delivery systems for miconazole nitrate (B79036) utilized albino rat intestinal mucosa in Franz diffusion cells to evaluate permeability, observing an increase in miconazole permeation from nanoparticles compared to a simple dispersion. nih.gov

While Caco-2 cell data specifically for this compound or its components were not prominently featured in the provided results, Caco-2 cell monolayers are a recognized in vitro model for permeability studies, often used to evaluate the apparent permeability coefficient (Papp) of compounds. acs.org

Hepatic Microsomal Metabolism and Metabolite Profiling (In Vitro Systems)

The hepatic metabolism of drug compounds is a primary determinant of their systemic exposure and elimination. In vitro systems, such as human liver microsomes, are widely used to investigate metabolic pathways and identify metabolites.

Metronidazole undergoes hepatic metabolism primarily through oxidation and glucuronidation. sdrugs.comnafdac.gov.ngndrugs.comndrugs.comtmda.go.tzdrugbank.com In vitro studies using liver microsomes have identified the 2-hydroxymethyl metabolite as a significant component present in plasma, alongside the parent compound. ndrugs.comndrugs.comdrugbank.com The hydroxy metabolite, specifically 1-(2-hydroxy-ethyl)-2-hydroxy methyl-5-nitroimidazole, is considered the major active metabolite of metronidazole. nafdac.gov.ngdrugbank.com Metabolism of metronidazole yields a total of five metabolites. drugbank.com

Miconazole is also metabolized in the liver. nafdac.gov.ngndrugs.comtmda.go.tzdrugbank.com In vitro data suggest that miconazole metabolism does not result in any active metabolites. nafdac.gov.ngdrugbank.com Two inactive metabolites, 2,4-dichlorophenyl-1 H imidazole (B134444) ethanole and 2,4-dichloromandelic acid, have been identified. nafdac.gov.ngtmda.go.tz

Enzyme Induction and Inhibition Potential of this compound Components (In Vitro)

The potential of drug components to induce or inhibit cytochrome P450 (CYP) enzymes and other metabolic enzymes is a critical aspect of in vitro pharmacokinetic assessment, as it can lead to drug-drug interactions.

In vitro studies have investigated the effects of metronidazole and miconazole on various CYP enzymes. Metronidazole has been shown to inhibit CYP2C9 in vitro. researchgate.netresearchgate.netaafp.org Some in vitro data have also suggested that metronidazole can inhibit CYP3A, although other in vitro and in vivo data have presented contradictory findings regarding its significant interaction with CYP3A. researchgate.net Studies using human hepatocytes have indicated that metronidazole treatment can decrease the mRNA levels of CYP2C8, CYP2C9, and CYP3A4 in a concentration-dependent manner. researchgate.net

Miconazole is known to be an inhibitor of CYP3A4. drugbank.comwikipedia.orgoup.comnih.gov In vitro studies using human liver microsomes have demonstrated that miconazole is a strong inhibitor of CYP3A-mediated activities. oup.comnih.gov Miconazole's inhibitory potency on CYP3A4 has been compared to other azole antifungals in in vitro settings. oup.com

Plasma Protein Binding Characteristics (In Vitro)

Plasma protein binding influences the distribution and availability of a drug within the body. In vitro methods are used to determine the extent to which drug components bind to plasma proteins, primarily albumin.

In vitro data indicate that metronidazole exhibits low plasma protein binding. Less than 20% of circulating metronidazole is bound to plasma proteins. sdrugs.comndrugs.comndrugs.comtmda.go.tzdrugbank.comwikipedia.orgfda.gov.ph

Miconazole, in contrast, shows high plasma protein binding. Its protein binding ratio is approximately 90-93%. nafdac.gov.ngtmda.go.tzfda.gov.phmims.com In vitro data specifically suggest that miconazole binds to human serum albumin. drugbank.com

The following table summarizes the in vitro plasma protein binding characteristics of the this compound components:

ComponentIn Vitro Plasma Protein Binding
MetronidazoleLess than 20%
MiconazoleApproximately 90-93%

Formulation Science and Advanced Delivery System Research for Klion D Components

Design and Characterization of Novel Klion-D Component Formulations

The development of novel formulations for metronidazole (B1676534) and miconazole (B906) is driven by the need to improve drug delivery to the site of action. Various nanocarrier systems have been investigated for their potential to enhance bioavailability and provide sustained release, thereby improving therapeutic outcomes.

Microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactants, capable of solubilizing poorly water-soluble drugs like miconazole and metronidazole. nih.gov These systems are characterized by their small droplet size, typically in the range of 1 to 100 nm, which enhances drug solubility and permeation. nih.gov

Research into miconazole-based microemulsions has focused on optimizing the formulation to achieve desired characteristics. For instance, a study developing miconazole microemulsions for buccal delivery used oleic acid as the oil phase and a mixture of Tween 20 and PEG 400 as stabilizers. nih.gov The resulting fluid and gel-like microemulsions were characterized for various parameters. nih.govmdpi.com One optimized formulation containing 2% miconazole base, 5% oleic acid, 40% Tween 20, 20% PEG 400, and 33% water exhibited a mean droplet size of 119.6 nm. nih.govmdpi.com

Similarly, metronidazole microemulsions have been developed to enhance topical delivery for conditions like periodontitis. researchgate.net A stable water-in-oil microemulsion of metronidazole was prepared using a system of water, Captex 500, Tween 80, and Acconon CC6. researchgate.net Characterization of these microemulsions revealed droplet sizes ranging from 81 ± 12.91 to 196 ± 10.73 nm. researchgate.net

The rheological behavior of these microemulsions is a critical parameter, especially for topical or mucosal applications. Miconazole-loaded microemulsion-based gels have been developed using thermosensitive polymers like poloxamer 407 and 188, which exhibit a sol-gel transition at physiological temperatures, ensuring the formulation remains at the site of application. nih.govresearchgate.net

Table 1: Characterization of Metronidazole and Miconazole Microemulsions

Active Ingredient Oil Phase Surfactant/Co-surfactant Mean Droplet Size (nm) Zeta Potential (mV)
Miconazole Base (2%) Oleic Acid (5%) Tween 20 (40%) / PEG 400 (20%) 119.6 nih.govmdpi.com Not Specified
Metronidazole Captex 500 Tween 80 / Acconon CC6 81 - 196 researchgate.net Not Specified

Solid Lipid Nanoparticles (SLNs) are colloidal carriers developed as an alternative to liposomes and polymeric nanoparticles. They are formulated from solid lipids and are biocompatible and biodegradable. nih.gov SLNs are particularly advantageous for encapsulating lipophilic drugs like miconazole, enhancing their oral bioavailability and therapeutic efficacy. nih.govnih.gov

In one study, miconazole-loaded SLNs were prepared using a hot homogenization/ultrasonication method. nih.govnih.gov The optimized formulation consisted of 1.5% miconazole, 2% Precirol ATO5 (a solid lipid), 2.5% Cremophor RH40 (a surfactant), 0.5% Lecinol, and 0.1% Dicetylphosphate. nih.govnih.gov This formulation yielded SLNs with an average diameter of 23 nm and a high entrapment efficiency of 90.2%. nih.govnih.gov

The in vitro release profile of miconazole from SLNs demonstrated a sustained release pattern compared to the pure drug. nih.govresearchgate.net Over the test period, the SLN formulation released approximately 90% of the encapsulated miconazole, whereas the plain drug powder only released about 50%. nih.gov This sustained release is a key advantage of SLN-based delivery systems. nih.gov Another study reported miconazole nitrate (B79036) SLNs with a particle diameter of ~224 nm and an encapsulation efficiency of ~88.88%. researchgate.net These SLNs released about 94% of the drug within 150 minutes. researchgate.net

Table 2: Properties of Miconazole-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation Components Particle Size (nm) Encapsulation Efficiency (%) In Vitro Release
1.5% Miconazole, 2% Precirol ATO5, 2.5% Cremophor RH40, 0.5% Lecinol, 0.1% Dicetylphosphate 23 nih.govnih.gov 90.2 nih.govnih.gov ~90% released nih.gov

Vesicular systems, such as liposomes and niosomes, are effective carriers for both hydrophilic and lipophilic drugs. journalppw.compreprints.orgbioresscientia.com Liposomes are spherical vesicles composed of a phospholipid bilayer, while niosomes are formed from non-ionic surfactants. journalppw.combioresscientia.com

Research on deformable liposomes for the vaginal delivery of metronidazole has shown promise. These liposomes, composed of egg phosphatidylcholine (EPC) and surfactants like sodium deoxycholate (SDCh), were found to enhance the permeability of metronidazole more effectively than conventional liposomes in an in vitro model. nih.gov However, conventional liposomes demonstrated a higher entrapment efficiency for metronidazole compared to deformable ones. nih.gov

Niosomes have also been investigated for the sustained delivery of metronidazole. journalppw.com In a study using the thin-film hydration technique, metronidazole niosomes were prepared with Span 60 as the non-ionic surfactant and cholesterol as a stabilizing agent. journalppw.com The resulting formulations achieved drug entrapment efficiencies ranging from 72% to 85%. journalppw.com The formulation with a 1:1 ratio of cholesterol to Span 60 showed the highest percentage of drug release over 8 hours. journalppw.com

For miconazole nitrate, propylene (B89431) glycol (PG) liposomes have been studied as a topical delivery system. researchgate.net These vesicles demonstrated controlled delivery, improved stability, and enhanced skin deposition of the drug with minimal skin permeation compared to conventional liposomes. researchgate.net

Table 3: Comparison of Vesicular Delivery Systems for Metronidazole

Delivery System Composition Entrapment Efficiency (%) Key Finding
Deformable Liposomes EPC / Sodium Deoxycholate Lower than conventional Enhanced permeability nih.gov
Conventional Liposomes EPC / Egg Phosphatidylglycerol-sodium Highest among tested liposomes High trapping capacity nih.gov

Polymeric nanoparticles are solid colloidal particles that can be used to encapsulate drugs, offering advantages like controlled release and improved bioavailability. nih.govmdpi.com The versatility of polymers allows for the customization of drug release profiles. mdpi.com

A study on the formulation of metronidazole nanoparticles utilized an acrylate (B77674) methacrylate (B99206) copolymer (Eudragit® RS 100) as the synthetic polymer. nih.gov The nanoparticles were prepared using a nano spray-dryer and were found to be smooth and spherical. nih.gov The optimized formulation exhibited particle sizes in the range of 465.2 ± 0.12 to 564.38 ± 0.16 nm, with zeta potential values from 32.14 ± 0.20 to 43.71 ± 0.20 mV. nih.gov The entrapment efficiency was between 34.19 ± 0.51% and 39.28 ± 1.10%. nih.gov Importantly, the in vitro analysis showed a sustained release of metronidazole from these nanoparticles. nih.gov

For miconazole nitrate, polymeric nanocapsules (PNCs) have been compared with lipid nanocapsules (LNCs) for topical delivery. researchgate.net The PNCs were prepared using poly(ε-caprolactone) (PCL). researchgate.net The study found that PNCs provided a slow, biphasic release, high encapsulation efficiency, and improved stability. researchgate.net The PNCs also showed a higher amount of drug deposition in the skin and greater antifungal activity compared to LNCs, suggesting they may be advantageous for treating both superficial and deep fungal infections. researchgate.net

Table 4: Characteristics of Metronidazole Polymeric Nanoparticles

Polymer Used Particle Size (nm) Zeta Potential (mV) Entrapment Efficiency (%) Release Profile

Excipient Compatibility Studies with Metronidazole and Miconazole

Preformulation studies are essential to ensure the compatibility of active pharmaceutical ingredients with various excipients used in the final dosage form. ejpmr.comresearchgate.net Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly used to detect any potential physical or chemical interactions. researchgate.netsapub.org

Studies on metronidazole have demonstrated its compatibility with a range of excipients. One investigation assessed the compatibility of metronidazole with excipients intended for a medicated chewing gum formulation, including mannitol, microcrystalline cellulose (B213188) (MCC), CMC, acacia gum, and xanthan gum. ejpmr.comresearchgate.net The results from FTIR and melting point analysis concluded that metronidazole was compatible with these selected excipients. ejpmr.comresearchgate.net Another study using FTIR and DSC found metronidazole to be compatible with hydroxypropyl methylcellulose, poly(ethylene oxide), and anhydrous dicalcium phosphate (B84403), but noted an interaction with dicalcium phosphate dihydrate. researchgate.net Compatibility with new grades of MCC from non-woody sources has also been confirmed.

Similarly, compatibility studies for miconazole nitrate with excipients for targeted release formulations have been performed. sapub.org Using DSC, FTIR, and Powder X-ray Diffractometry (XRD), researchers confirmed the compatibility of miconazole nitrate with phospholipon 90, cholesterol, and Carbopol 934. sapub.org The FTIR analysis showed that the characteristic peaks of miconazole nitrate remained unchanged when mixed with these excipients, indicating no significant interaction. sapub.org

Table 5: Summary of Excipient Compatibility Findings

Active Ingredient Compatible Excipients Incompatible Excipients Analytical Techniques Used
Metronidazole Mannitol, MCC, CMC, Acacia Gum, Xanthan Gum, HPMC, PEO, Anhydrous Dicalcium Phosphate ejpmr.comresearchgate.netresearchgate.net Dicalcium Phosphate Dihydrate researchgate.net FTIR, Melting Point, DSC ejpmr.comresearchgate.netresearchgate.net

Rheological Properties of this compound Component-Containing Gels and Creams

The rheological properties of semi-solid formulations like gels and creams are critical for their performance, affecting spreadability, retention at the application site, and drug release. nih.govresearchgate.net Formulations containing metronidazole and miconazole are often designed as gels for topical or mucosal application. nih.gov

Studies on various metronidazole gel formulations have shown that they typically exhibit non-Newtonian, shear-thinning behavior. nih.gov This property is desirable as the gel's viscosity decreases under the shear stress of application (e.g., rubbing), allowing for easy spreading, and then increases at rest, ensuring it remains in place. mdpi.com The viscosity and other mechanical properties like adhesiveness and cohesiveness are influenced by the type and concentration of the gelling agent used, such as carbopol, sodium alginate, or hydroxypropyl methylcellulose. nih.govresearchgate.netnih.gov For instance, in one study, increasing the concentration of anionic emulsifying wax significantly reduced drug release from a metronidazole gel. nih.govresearchgate.net

The rheological behavior of a miconazole nitrate emulgel was also investigated. researchgate.net The selected formulation demonstrated shear-thinning flow, which indicates a breakdown of the intermolecular structure between polymer chains upon application of shear. researchgate.net The type of gelling agent (e.g., sodium carboxymethyl cellulose vs. carbomer 941) and the concentration of the oil phase and emulsifying agent were found to significantly influence the drug release from these emulgels. researchgate.net

Table 6: Rheological Characteristics of Metronidazole and Miconazole Gels

Active Ingredient Formulation Type Gelling Agent(s) Rheological Behavior Key Findings
Metronidazole Hydrogel, Bigel, Oleogel Sodium Alginate, Colloidal Silicon Dioxide Non-Newtonian, Shear-thinning, Thixotropic nih.gov Formulation type influences mechanical and mucoadhesive properties. nih.gov
Metronidazole Gel Anionic Emulsifying Wax, Carbopol 940, HPC, HPMC Not specified, but viscosity was evaluated Viscosity and cohesiveness are inversely related to spreadability. nih.govresearchgate.net
Metronidazole Thermoresponsive Hydrogel Pluronic F127, Pluronic F68, Sodium Alginate Pseudoplastic, Shear-thinning mdpi.com Viscosity decreases with increasing shear rate. mdpi.com

Bioadhesive Properties of Advanced Formulations (In Vitro)

The in vitro bioadhesive properties of advanced pharmaceutical formulations containing metronidazole and miconazole nitrate are a critical parameter in the development of effective local drug delivery systems. Bioadhesion, the ability of a material to adhere to a biological surface, is paramount for vaginal formulations to ensure prolonged contact time with the mucosal tissue, thereby enhancing drug absorption and therapeutic efficacy. Researchers have investigated various polymers and formulation strategies to optimize these adhesive properties.

One key area of research has been the development of mucoadhesive vaginal gels. These formulations are designed to remain at the site of application for an extended period, providing sustained release of the active pharmaceutical ingredients. Studies have focused on the use of mucoadhesive polymers, such as polycarbophil, which can interact with the mucus layer of the vaginal epithelium.

In a notable study, a polycarbophil-based mucoadhesive vaginal gel containing a combination of miconazole nitrate and metronidazole was formulated and evaluated. The research identified two optimized formulations, F5 and F8, which demonstrated significant mucoadhesive strength. The bioadhesive force for these formulations was determined in vitro, providing a quantitative measure of their adhesive capabilities. The stronger the mucoadhesive force, the more effectively the gel can resist being dislodged from the vaginal tract. wjpsonline.com

The investigation into these formulations included a comprehensive characterization of their physicochemical properties, which are intrinsically linked to their bioadhesive performance. Parameters such as pH, spreadability, and viscosity were assessed to ensure compatibility with the vaginal environment and ease of application. The optimized formulations exhibited a pH of 4.19, which is compatible with the normal vaginal pH, and good spreadability, indicating that they can be applied easily with minimal shear force. wjpsonline.comsemanticscholar.orgwjpsonline.com

The viscosity of the gel formulations also plays a crucial role in their bioadhesive properties. The optimized batches, F5 and F8, had optimum gel viscosities of 22480 and 24800 cps, respectively. wjpsonline.comsemanticscholar.orgwjpsonline.com This viscosity contributes to the formulation's ability to adhere to the mucosal surface and resist dilution by vaginal fluids. The detachment stress, a measure of the force required to separate the formulation from a mucosal surface, was found to be 81.06 and 88.11 for the F5 and F8 batches, respectively, further confirming their strong mucoadhesive properties. semanticscholar.orgwjpsonline.com

The following table summarizes the key in vitro bioadhesive findings for the optimized formulations containing both metronidazole and miconazole nitrate.

Formulation CodeMucoadhesive PolymerViscosity (cps)Bioadhesive Force (dynes/cm²)Detachment Stress
F5 Polycarbophil2248081.0681.06
F8 Polycarbophil2480088.1188.11

These in vitro studies are fundamental in the preclinical assessment of advanced drug delivery systems. By quantifying the bioadhesive properties of formulations containing the active components of this compound, researchers can predict their in vivo performance and optimize formulations for enhanced therapeutic outcomes in the treatment of vaginal infections.

Microbiological Research on Klion D Components in Vitro and Pre Clinical Models, Excluding Human Therapeutic Efficacy

In Vitro Susceptibility Profiling of Microorganisms to Metronidazole (B1676534) and Miconazole (B906)

In vitro susceptibility testing is a fundamental step in assessing the potential effectiveness of antimicrobial agents against target microorganisms. This involves determining the concentrations of metronidazole and miconazole required to inhibit or kill different microbial species under controlled laboratory conditions.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after a specific incubation period. emerypharma.com The Minimum Bactericidal Concentration (MBC) for bacteria and the Minimum Fungicidal Concentration (MFC) for fungi represent the lowest concentrations required to kill 99.9% of the initial microbial inoculum. emerypharma.commdpi.com These parameters are crucial for understanding the potency of metronidazole and miconazole against a range of pathogens.

Studies have investigated the in vitro susceptibility of various microorganisms to metronidazole and miconazole. For instance, metronidazole is known to be highly active against anaerobic bacteria and certain protozoa. kdna.netasm.org Miconazole, an imidazole (B134444) antifungal, exhibits broad-spectrum antifungal activity and also possesses antibacterial properties, particularly against Gram-positive bacteria. researchgate.net

In vitro studies using agar (B569324) dilution methods have shown that bacterial species associated with bacterial vaginosis (BV), such as Bacteroides isolates of the Bacteroides melaninogenicus-B. oralis group, Gardnerella vaginalis, Mobiluncus spp., and anaerobic, gram-positive cocci, were highly susceptible to miconazole. nih.govasm.org However, Bacteroides species not associated with BV, like Bacteroides ureolyticus and the Bacteroides fragilis group, were found to be resistant to miconazole. nih.govasm.org Conversely, all tested Bacteroides strains were susceptible to metronidazole, while the susceptibility of G. vaginalis and Mobiluncus spp. to metronidazole varied. nih.govasm.org

For Candida species, the MICs for miconazole against various strains have been reported to range from 0.016 to 32 µg/ml in in vitro studies using the microdilution method. nih.gov Another study found miconazole to be efficacious against Gram-positive aerobic bacteria, with MICs against Staphylococcus aureus, Streptococcus spp., and Enterococcus spp. ranging between 0.78 and 6.25 µg/mL. researchgate.net Gram-negative bacteria, however, showed no efficacy within the tested concentrations (MIC > 200 µg/mL) in that study. researchgate.net

Data on MIC and MBC/MFC values for metronidazole and miconazole against specific microorganisms from in vitro studies can be presented in tables to provide a clear overview of their susceptibility profiles.

Mechanisms of Microbial Resistance to Metronidazole and Miconazole (In Vitro Investigations)

The development of resistance to antimicrobial agents is a significant challenge in treating infections. In vitro investigations play a crucial role in understanding the mechanisms by which microorganisms develop reduced susceptibility or outright resistance to metronidazole and miconazole.

Genetic and Molecular Basis of Resistance Development

Resistance to metronidazole primarily involves mechanisms that reduce the intracellular activation of the prodrug or enhance the detoxification of its reactive intermediates. Metronidazole is a prodrug that requires reductive activation in anaerobic or microaerophilic microorganisms by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases. kdna.netasm.orgfrontiersin.org

In Clostridioides difficile, chromosomal metronidazole resistance can be mediated by epistasis between iron homeostasis and oxidoreductases. asm.org Mutations in genes like PFOR, the ferric uptake regulator (Fur), and oxygen-independent coproporphyrinogen III oxidase (HemN) have been observed in in vitro passaged metronidazole-resistant strains. asm.org Decreased production and activity of the PFOR enzyme have been shown to cause metronidazole resistance in Giardia lamblia. asm.org Other mechanisms in Entamoeba histolytica include decreased expression of ferredoxin and flavin reductase, affecting electron transfer to metronidazole, and upregulation of antioxidants. asm.org

In Helicobacter pylori, metronidazole resistance is often associated with mutations in the NADPH nitroreductases RdxA and FrxA that are involved in metronidazole activation. asm.orgnih.gov In vitro induction of resistance in H. pylori has suggested the presence of additional resistance mechanisms beyond mutations in rdxA and/or frxA. nih.gov Studies in Trichomonas vaginalis have shown that resistance development can involve the gradual loss of hydrogenosomal proteins associated with drug-activating pathways like PFOR, hydrogenase, and ferredoxin. microbiologyresearch.org Reduced gene transcription of ferredoxin has been strongly correlated with metronidazole resistance in clinically resistant strains of T. vaginalis. kdna.net

For miconazole, a common mechanism of resistance in Candida species involves alterations in the ergosterol (B1671047) biosynthesis pathway, the primary target of azole antifungals. mdpi.commdpi.com Mutations in the ERG11 gene, encoding the target enzyme lanosterol (B1674476) 14α-demethylase, or its overexpression, can lead to reduced susceptibility. mdpi.commdpi.com Additionally, increased efflux of the drug from the fungal cell can contribute to resistance. mdpi.comfrontiersin.orgnih.govasm.org In Candida albicans, gain-of-function mutations in transcription factors like TAC1 and MRR1 can lead to the overexpression of efflux pump genes such as CDR1, CDR2, and MDR1, conferring azole resistance. nih.govnih.govoup.com

Efflux Pump Systems and Drug Inactivation Mechanisms in Microorganisms

Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the microbial cell, thereby reducing their intracellular concentration and leading to decreased susceptibility or resistance. mdpi.comfrontiersin.org Both bacteria and fungi possess various efflux pump systems.

In Bacteroides fragilis, efflux pumps of the RND (Resistance-Nodulation-Division) class have been shown to reduce susceptibility to metronidazole, although the level of resistance conferred by efflux alone may be modest. frontiersin.orgresearchgate.net The overexpression of efflux pump genes has been associated with metronidazole resistance in other bacteria as well. researchgate.netmdpi.com In Helicobacter pylori, active efflux systems, including a TolC efflux pump, have been implicated in susceptibility to metronidazole. mdpi.comnih.govnih.gov

Fungal pathogens, particularly Candida species, utilize efflux pumps as a significant mechanism of azole resistance. mdpi.comfrontiersin.orgnih.govasm.org ABC transporters (ATP-binding cassette) and MFS (Major Facilitator Superfamily) transporters are the main types of efflux pumps involved in azole resistance in Candida. nih.govasm.orgnih.gov Overexpression of these pumps, often driven by mutations in regulatory genes, leads to increased efflux of miconazole and other azoles, resulting in reduced intracellular drug accumulation and resistance. nih.govnih.govnih.govoup.com

Besides efflux, some microorganisms can inactivate metronidazole through enzymatic modification. The nim genes (nitroimidazole resistance genes), found in some anaerobic bacteria, are suggested to encode nitroreductases that reduce the nitro group of metronidazole to a non-toxic aminoimidazole. frontiersin.orgresearchgate.netfrontiersin.org However, the role of nim genes in conferring high-level resistance requires further investigation. kdna.netresearchgate.net

Biofilm Formation and Disruption Studies by Klion-D Components (In Vitro Models)

Microorganisms often grow in biofilms, complex communities encased in an extracellular matrix, which provide protection against antimicrobial agents and host immune responses. nih.govmdpi.com In vitro biofilm models are used to study the ability of metronidazole and miconazole to inhibit biofilm formation or disrupt established biofilms.

In the context of bacterial vaginosis, where Gardnerella vaginalis biofilms are prevalent, studies have investigated the effect of metronidazole on these biofilms. Some in vitro studies have shown that BV-associated biofilm-forming bacteria, including G. vaginalis, can exhibit resistance to metronidazole in biofilms, even if they are susceptible in planktonic form. nih.govresearchgate.net Oral metronidazole therapy has been reported to only temporarily suppress G. vaginalis biofilms in some cases. nih.gov

For miconazole, in vitro studies have assessed its activity against Candida biofilms. Candida albicans biofilms are known to exhibit considerable resistance to many antifungal agents, including azoles. nih.govfrontiersin.org However, miconazole has shown fungicidal activity against C. albicans biofilms in vitro. frontiersin.orgresearchgate.net Studies using in vitro-grown mature Candida biofilms have demonstrated that miconazole can significantly reduce biofilm metabolic activity. nih.gov While miconazole increases reactive oxygen species (ROS) levels in Candida biofilms, ROS induction alone may not fully explain its fungicidal activity against biofilms. researchgate.net The efficacy of miconazole against Candida biofilms can be influenced by factors such as the presence of other microbial species in dual-species biofilms. frontiersin.org

In vitro models for studying biofilms often involve growing biofilms on surfaces like microtiter plates or acrylic discs and then treating them with the antimicrobial agents. nih.govmdpi.comresearchgate.netnih.gov Techniques like crystal violet staining, XTT assay, and confocal laser scanning microscopy are used to quantify biofilm biomass, metabolic activity, and structural integrity after treatment. mdpi.comnih.govnih.gov

Synergistic Antimicrobial Activity of Metronidazole and Miconazole Against Resistant Strains (In Vitro)

In vitro studies investigating the combined effects of antimicrobial agents are crucial for understanding potential synergistic interactions, particularly against resistant microbial strains. Synergy occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects, often measured by methods such as the checkerboard technique and evaluated using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 typically indicates synergy frontiersin.orgasm.org.

Research has explored the in vitro activity of Metronidazole and Miconazole, both individually and in combination with other agents, against various microorganisms, including resistant isolates. One specific microbiological in vitro study evaluating a combination product containing Miconazole and Metronidazole assessed their effects against Candida albicans, Streptococcus (Lancefield's Group B), Gardnerella vaginalis, and Trichomonas vaginalis. In this particular study, none of the individual components or their combination showed any obvious synergistic or antagonistic effect against the tested microorganisms nafdac.gov.ng.

Despite the findings of no obvious synergy in that specific combination study nafdac.gov.ng, other in vitro research has demonstrated the synergistic potential of Miconazole and Metronidazole when combined with different antimicrobial or adjunct agents against resistant strains.

For instance, Miconazole has shown synergistic activity with other compounds against drug-resistant Candida albicans biofilms. A study investigating the combination of Miconazole Nitrate (B79036) (MN) with Kangbainian lotion (KBN) against drug-resistant C. albicans strains reported synergistic interactions, with FICI values of 0.2498 for tested resistant strains frontiersin.org. This suggests that Miconazole's activity against resistant fungal biofilms can be enhanced by combination with certain agents frontiersin.org. Furthermore, Miconazole combined with ascorbic acid also demonstrated synergistic activity against C. albicans resistant isolates, leading to a significant reduction in the incidence of resistance and decreased Minimum Inhibitory Concentrations (MICs) ekb.eg. The addition of ascorbic acid was found to potentiate Miconazole's activity, with a high percentage of resistant isolates becoming sensitive in the presence of ascorbic acid ekb.eg. Miconazole has also been shown to exhibit synergistic effects with polymyxin (B74138) B against certain microbial pathogens in vitro asm.orgresearchgate.net.

Metronidazole, primarily known for its activity against anaerobic bacteria and protozoa, has also been studied in combination therapies against resistant microorganisms. Synergy has been observed when Metronidazole is combined with other antibiotics against anaerobic bacteria, including resistant strains of Bacteroides fragilis nih.goveuropeanreview.orgnih.gov. Although not combined with Miconazole in this specific context, Metronidazole in a fixed ratio with clotrimazole (B1669251), another imidazole derivative, demonstrated synergistic activity against some isolates of Trichomonas vaginalis, including resistant strains, despite indifferent results obtained with the checkerboard technique for all strains tested nih.gov. Additionally, studies have reported predominantly synergistic interactions between Metronidazole and Amphotericin B against various Candida species in vitro reviberoammicol.com.

The mechanisms underlying such synergistic effects can vary. Proposed mechanisms for antifungal synergy include the inhibition of different stages within the same biochemical pathway or increased penetration of one agent into the microbial cell due to the action of the other asm.org. For Miconazole, inhibition of microbial flavohemoglobin's nitric oxide dioxygenase function has been suggested as a potential mechanism contributing to its antimicrobial effects asm.org. Metronidazole's activity against anaerobes involves the reduction of its nitro group, leading to DNA damage drugbank.comnih.gov.

While a direct synergistic effect of the Metronidazole and Miconazole combination was not observed in one specific in vitro study against a panel of tested organisms nafdac.gov.ng, the individual components have demonstrated synergistic potential with other agents against various resistant bacterial and fungal strains in different in vitro investigations frontiersin.orgekb.egnih.govnih.govreviberoammicol.com.

Summary of In Vitro Interaction Findings (Selected Examples)

Combination Partner 1Combination Partner 2Microorganism(s) Tested (including resistant strains where noted)Observed Interaction (In Vitro)Reference
MetronidazoleMiconazoleC. albicans, Streptococcus (Group B), G. vaginalis, T. vaginalisNo obvious synergistic or antagonistic effect nafdac.gov.ng nafdac.gov.ng
Miconazole NitrateKBN lotionDrug-resistant C. albicans biofilmsSynergistic frontiersin.org
MiconazoleAscorbic acidC. albicans resistant isolatesSynergistic ekb.eg
MiconazolePolymyxin BMicrobial pathogensSynergistic asm.orgresearchgate.net
MetronidazoleClotrimazoleT. vaginalis (including resistant strains)Indifferent (checkerboard), Synergistic (fixed ratio in some isolates) nih.gov
MetronidazoleAmphotericin BCandida spp.Predominantly synergistic reviberoammicol.com
MetronidazoleClindamycin, Spiramycin, GentamicinBacteroides sp. (including B. fragilis), B. melaninogenicus (resistant strains noted)Synergistic nih.gov

Note: This table summarizes selected in vitro findings regarding the interactions of Metronidazole and Miconazole, both with each other and with other agents, against relevant microorganisms, including resistant strains where indicated in the source material.

Toxicological Investigations of Klion D Components in Vitro and Non Human Models

Cytotoxicity Assays on Various Non-Human Cell Lines (In Vitro)

In vitro studies using various non-human and model cell lines have investigated the cytotoxic potential of metronidazole (B1676534) and miconazole (B906) nitrate (B79036). These assays typically assess the impact of the compounds on cell viability, proliferation, and metabolic activity.

Assessment of Cell Viability and Proliferation in Response to Components

Metronidazole has been evaluated for its effects on cell viability and proliferation in several in vitro models. Studies using human gingival fibroblast cells (HGF-1) showed that metronidazole nanoparticles at a concentration of 30% did not have a negative effect on cell morphology, viability, and proliferation, indicating good biocompatibility in this model. iium.edu.my Similarly, metronidazole-functionalized iron oxide nanoparticles displayed negligible effects on cell viability, proliferation, and metabolism in both monolayer and 3D cell culture models. nih.gov, rsc.org

However, the effects of metronidazole can be concentration and time-dependent, and also vary depending on the cell type and oxygen conditions. In studies with SH-SY5Y neuroblastoma cells, metronidazole reduced cell viability in a time and concentration-dependent manner, with higher concentrations (50 µM, 100 µM, and 250 µM) significantly reducing viability after 48 and 72 hours. philarchive.org A concentration of 250 µM significantly reduced viability after just 24 hours. philarchive.org At concentrations of 25.0 µM and below, the effect of treatment duration on cell viability was marginal. philarchive.org

Miconazole nitrate has also been assessed for its cytotoxicity in various cell lines. Studies have shown that miconazole can suppress cell proliferation and reduce cell viability in a concentration-dependent manner in various human cancer cell lines, such as glioblastoma cell lines (U343MG, U87MG, and U251MG) and melanoma cell lines (A375 and SK-MEL-28). researchgate.net, nih.gov For instance, miconazole reduced the viability of glioblastoma cell lines in a concentration-dependent manner, with a 20 µM concentration resulting in a 44% to 56% lower viability compared to control cells after 24 hours. researchgate.net In melanoma cells, miconazole strongly and significantly inhibited proliferation and reduced viability after 24 hours of treatment at concentrations up to 100 mM. nih.gov, researchgate.net Miconazole nitrate suspension showed cytotoxic activity at concentrations of 20 µg/mL and above in some studies, while incorporation into nanocarriers increased cell viability percentage. researchgate.net Miconazole at concentrations up to 125 µg/ml showed no toxicity for fibroblasts, maintaining 100% cell viability. oup.com

Data on Cell Viability and Proliferation:

ComponentCell Line/ModelConcentration Range TestedObserved Effect on Viability/ProliferationSource
MetronidazoleHuman Gingival Fibroblast (HGF-1)30% (nanoparticle)No negative effect on morphology, viability, and proliferation iium.edu.my
MetronidazoleMonolayer and 3D cell culturesNot specifiedNegligible effects on cell viability, proliferation, and metabolism nih.gov, rsc.org
MetronidazoleSH-SY5Y neuroblastoma cells25 µM to 250 µMTime and concentration-dependent reduction in viability; significant reduction at higher concentrations and longer exposure. philarchive.org
Miconazole NitrateGlioblastoma cell lines (U343MG, U87MG, U251MG)0-30 µMConcentration-dependent reduction in viability. researchgate.net, nih.gov
MiconazoleMelanoma cell lines (A375, SK-MEL-28)Up to 100 mMStrong and significant inhibition of proliferation and reduced viability. nih.gov, researchgate.net
Miconazole NitrateFibroblastsUp to 125 µg/mlNo toxicity, 100% cell viability maintained. oup.com
Miconazole NitrateVarious (in suspension)≥ 20 µg/mLShowed cytotoxic activity. researchgate.net

Apoptosis and Necrosis Pathway Induction in Model Cells

Investigations into the mechanisms of cell death induced by Klion-D components in model systems have focused on apoptosis and necrosis.

Metronidazole has been shown to induce apoptosis-like features in certain protozoan parasites, such as Blastocystis hominis, upon exposure. These features include nuclear condensation, nicked DNA, reduced cytoplasmic volume, and externalization of phosphatidylserine. microbiologyresearch.org In the context of mammalian cells, metronidazole has been reported to induce apoptosis in DLD-1 colorectal cancer cells in a concentration and time-dependent manner. nih.gov Characteristic apoptotic features like shrinkage and chromatin condensation were observed. nih.gov

Miconazole has been demonstrated to induce apoptosis in various cancer cell lines, including human bladder cancer cells and melanoma cells. spandidos-publications.com, researchgate.net Miconazole can activate both extrinsic and intrinsic apoptotic pathways. researchgate.net In human bladder cancer cells, miconazole induced apoptosis via the death receptor 5-dependent and mitochondrial-mediated pathways. spandidos-publications.com, researchgate.net Studies in melanoma cells also indicated a clear pro-apoptotic effect observed through FACS analysis. nih.gov Miconazole has also been shown to induce necroptosis in some cell lines, such as MDA-MB-231 cells, with observed characteristics including upregulated RIPK3 and MLKL levels, and ROS generation. nih.gov Autophagy has also been implicated in miconazole-induced cell death in glioblastoma cells, mediated by reactive oxygen species-dependent endoplasmic reticulum stress. researchgate.net, nih.gov

Data on Apoptosis and Necrosis Induction:

ComponentCell Line/ModelObserved EffectSource
MetronidazoleBlastocystis hominisInduction of apoptosis-like features (nuclear condensation, nicked DNA, etc.). microbiologyresearch.org
MetronidazoleDLD-1 colorectal cancer cellsInduction of apoptosis in a concentration and time-dependent manner. nih.gov
MiconazoleHuman bladder cancer cellsInduction of apoptosis via death receptor 5-dependent and mitochondrial pathways. spandidos-publications.com, researchgate.net
MiconazoleMelanoma cell linesPro-apoptotic effect observed. nih.gov
MiconazoleMDA-MB-231 cellsInduction of both apoptosis and necroptosis. nih.gov
MiconazoleGlioblastoma cell linesInduction of autophagic cell death mediated by ROS-dependent ER stress. researchgate.net, nih.gov

Genotoxicity and Mutagenicity Studies of this compound Components (In Vitro and Non-Human Models)

Genotoxicity and mutagenicity studies evaluate the potential of a substance to cause damage to genetic material. These studies are conducted using various in vitro and non-human in vivo models.

DNA Damage Assessment in Model Systems

Metronidazole has been investigated for its ability to induce DNA damage in various model systems. In vitro studies have shown that metronidazole can cause DNA fragmentation and unscheduled DNA synthesis in primary cultures of rat hepatocytes. researchgate.net Reductively activated metabolites of metronidazole have been found to cause GC to CG transversions within plasmids of B. fragilis and DNA degradation. oup.com Some studies suggest that intermediate metabolites produced during the reductive activation of metronidazole may damage DNA. oup.com The mechanism of action of metronidazole against bacteria involves direct interaction with DNA, inhibiting polymerase binding and thus DNA or RNA synthesis. avma.org

In Escherichia coli strains with impaired DNA repair systems, metronidazole significantly reduced viable numbers, and this effect was more pronounced with more severe DNA repair lesions, suggesting DNA damage is involved in its antibacterial action. nih.gov

Miconazole nitrate was reported as negative in a bacterial reverse mutation test. sdrugs.com

Data on DNA Damage Assessment:

ComponentModel SystemObserved Effect on DNASource
MetronidazoleRat hepatocytes (in vitro)Induced DNA fragmentation and unscheduled DNA synthesis. researchgate.net
MetronidazoleB. fragilis plasmids (in vitro)Caused GC to CG transversions and DNA degradation (by reductively activated metabolites). oup.com
MetronidazoleEscherichia coliInvolved in antibacterial action through direct interaction and DNA damage. avma.org, nih.gov
Miconazole NitrateBacterial reverse mutation testNegative result. sdrugs.com

Chromosomal Aberration and Micronucleus Assays

Chromosomal aberration and micronucleus assays are used to detect structural and numerical chromosomal damage.

Studies on metronidazole have yielded varied results depending on the model system. In vitro studies using Chinese hamster ovary (CHO) cells and human lymphocyte cultures showed a significant increase in abnormal anaphases, chromosomal aberrations, and micronuclei at various concentrations of metronidazole. nih.gov A significant increase in the percentage of cells with chromatid and isochromatid breaks was observed in peripheral blood lymphocyte cultures from individuals after metronidazole treatment. nih.gov

However, other studies in mammalian systems, both in vitro and in vivo, have failed to demonstrate a potential for genetic damage. fda.gov In vitro studies using human lymphocytes did not find an increase in chromosomal aberration frequency with metronidazole treatment. nih.gov Similarly, the micronucleus test in mice did not show an increase in micronucleus frequency after metronidazole administration at various doses. nih.gov Some research suggests that while metronidazole is mutagenic in bacterial systems, it may not be in vivo mutagens in mammals, and tumorigenic effects observed in rodents at high doses might be due to non-genotoxic activity. researchgate.net

In mice, metronidazole showed a dose-dependent increase in the frequency of chromosomal aberrations and micronuclei in bone marrow cells. researchgate.net, researchgate.net

Miconazole nitrate was reported as negative in a chromosome aberration test in mice and in micronucleus assays in mice and rats. sdrugs.com Studies evaluating the genotoxicity of miconazole using chromosomal aberrations, sister chromatid exchanges, micronuclei, nucleoplasmic bridges, and nuclear buds in human keratinocytes found no significant differences. researchgate.net

Data on Chromosomal Aberration and Micronucleus Assays:

ComponentModel SystemAssay TypeObserved EffectSource
MetronidazoleCHO cells (in vitro)Anaphase-telophase testSignificant increase in abnormal anaphases. nih.gov
MetronidazoleHuman lymphocyte cultures (in vitro)Chromosomal aberrationSignificant increase in chromosome aberrations and micronuclei. nih.gov
MetronidazolePeripheral blood lymphocyte cultures (human)Chromosomal aberrationSignificant increase in cells with chromatid and isochromatid breaks after treatment. nih.gov
MetronidazoleHuman lymphocytes (in vitro)Chromosomal aberrationNo increase in chromosomal aberration frequency reported in some studies. nih.gov
MetronidazoleMouse bone marrow cells (in vivo)Micronucleus testNo increase in micronucleus frequency reported in some studies. nih.gov
MetronidazoleMouse bone marrow cells (in vivo)Chromosomal aberration, Micronucleus testDose-dependent increase in frequency of aberrations and micronuclei. researchgate.net, researchgate.net
Miconazole NitrateMiceChromosome aberrationNegative result. sdrugs.com
Miconazole NitrateMice and ratsMicronucleus assaysNegative result. sdrugs.com
MiconazoleHuman keratinocytesChromosomal aberrations, SCE, Micronuclei, NP, NBNo significant differences observed. researchgate.net

Environmental Toxicology and Ecotoxicological Fate of this compound Components

The presence and potential impact of pharmaceuticals in the environment, including the components of this compound, are subjects of ecotoxicological concern.

Metronidazole has been detected in treated sewage water and hospital effluents, highlighting its presence in the aquatic environment. diva-portal.org, tandfonline.com Studies have evaluated the ecotoxicological effects of metronidazole on aquatic organisms. For instance, metronidazole at certain concentrations has been shown to reduce the dry cell weight, fatty acid methyl ester composition, and photosynthetic pigment content in the freshwater green microalga Raphidocelis subcapitata, affecting its photosynthesis and biomass. diva-portal.org The 96h-EC50 of metronidazole for Chlorella pyrenoidosa was reported as 45.125 mg/L, indicating toxicity to this alga. nih.gov Ecological risk assessments have shown that metronidazole contamination in hospital effluent can pose a median risk for green algae like Chlorella sp. tandfonline.com However, the risk for other organisms like gram-negative bacteria (Vibrio fischeri) and aquatic crustaceans (Daphnia magna) was found to be minimal in some assessments. tandfonline.com

The ecotoxicity of metronidazole is considered worthy of attention due to its relatively high content in medical wastewater and the difficulty in completely eliminating it. nih.gov Concerns exist regarding the potential ecological risks associated with the presence of metronidazole in the environment due to its worldwide use and improper consumption. diva-portal.org

Information specifically on the environmental toxicology and ecotoxicological fate of miconazole nitrate in non-human models is less extensively covered in the provided search results compared to metronidazole. However, as a pharmaceutical, its presence and persistence in the environment would also be a relevant area for ecotoxicological investigation.

Data on Environmental Toxicology:

ComponentEnvironmental CompartmentAffected Organism/ModelObserved EffectSource
MetronidazoleAquatic environmentRaphidocelis subcapitataReduced dry cell weight, fatty acid methyl ester composition, photosynthetic pigment content; affected photosynthesis and biomass. diva-portal.org
MetronidazoleAquatic environmentChlorella pyrenoidosaToxicity (96h-EC50 = 45.125 mg/L). nih.gov
MetronidazoleHospital effluentChlorella sp.Median ecological risk. tandfonline.com
MetronidazoleHospital effluentVibrio fischeri, Daphnia magnaMinimal ecological risk. tandfonline.com

Biodegradation Studies in Aquatic and Soil Environments

Metronidazole, a component of this compound, is an antibiotic and antiprotozoal agent. It is widely used and can enter the environment through wastewater. Metronidazole is reported to have low biodegradability and is considered recalcitrant to biodegradation in the environment. nih.govresearchgate.netmdpi.combrieflands.com Its high solubility in water makes it difficult to remove using conventional wastewater treatment processes, leading to its accumulation in the aquatic environment. researchgate.netbrieflands.comd-nb.info Studies have detected metronidazole in various environmental matrices, including wastewater, surface water, groundwater, drinking water, and soil sediments. janusinfo.senih.govresearchgate.netnih.gov

While generally considered poorly biodegradable, some studies have investigated the biodegradation of metronidazole in specific conditions. For instance, metronidazole has been shown to be biodegradable in aerobic soil-manure slurries with reported half-lives ranging from 13.1 to 26.9 days. researchgate.net However, the removal efficiency by biological methods is often low and requires long treatment periods. researchgate.net Advanced oxidation processes have shown more effectiveness in degrading metronidazole compared to biodegradation alone. mdpi.comd-nb.infonih.govnih.gov

Miconazole, the antifungal component of this compound, is also detected in the environment, including in biosolid-amended soils and aquatic environments. nih.govresearchgate.net Miconazole is considered potentially persistent and has a high potential for bioaccumulation. janusinfo.se While some advanced oxidation processes have shown high removal efficiency for miconazole in water, its biodegradation in natural environments may be limited. nih.govresearchgate.net

Impact on Non-Target Organisms (In Vitro/Non-Human Aquatic Models)

Pharmaceutical compounds, including antibiotics and antifungals like the components of this compound, can affect non-target organisms in aquatic environments. scielo.brnih.govscielo.br These effects can range from toxicity to sensitive microorganisms to broader impacts on aquatic ecosystems and the potential development of antimicrobial resistance. mdpi.comscielo.brscielo.brresearchgate.net

Studies on the toxicity of metronidazole to non-target aquatic organisms have been conducted. While one study indicated that the cyanobacterium Microcystis protocystis was resistant to growth inhibition by metronidazole with an EC50 of 117.3 mg/L, other research suggests that metronidazole can be toxic. scielo.brscielo.brresearchgate.net Predicted toxicity values for metronidazole and its degradation products towards aquatic organisms like fish, daphnia, and green algae have been reported. The initial degradation product of metronidazole was predicted to have higher toxicity to daphnia and green algae than the parent compound. nih.gov

Miconazole has demonstrated toxicity to aquatic organisms. It has been classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com Research assessing the toxicity of pharmaceuticals with conserved drug targets in aquatic organisms, such as Daphnia magna, found that miconazole exhibited higher toxicity compared to a pharmaceutical without identified drug target orthologs in this species. plos.orgnih.gov Miconazole had low effect concentrations for immobility and reproduction in Daphnia magna. plos.orgnih.gov Azole fungicides, including miconazole, have been associated with various toxicities in aquatic organisms, such as inhibition of algal growth and potential endocrine disruption in fish. researchgate.netscnu.edu.cn The lowest observed effect concentration (LOEC) for green algae (Selenastrum capricornutum) exposed to miconazole was reported as 10 µg/L based on chronic toxicity tests. janusinfo.se

Interactive Data Tables:

CompoundEnvironmental CompartmentBiodegradation PotentialHalf-Life (Soil-Manure Slurries)
MetronidazoleAquatic, SoilLow, Recalcitrant13.1 - 26.9 days researchgate.net
MiconazoleAquatic, SoilPotentially PersistentNot readily available
CompoundNon-Target Organism (Aquatic)EndpointEffect ConcentrationSource
MetronidazoleMicrocystis protocystisGrowth Inhibition EC50117.3 mg/L scielo.brscielo.br scielo.brscielo.br
MetronidazoleDaphnia (Predicted)Acute Toxicity79.78 mg/L (Initial degradation product) nih.gov nih.gov
MetronidazoleGreen Algae (Predicted)Acute Toxicity3.56 mg/L (Initial degradation product) nih.gov nih.gov
MiconazoleDaphnia magnaImmobility0.3 mg/L (Lowest Effect Concentration) plos.orgnih.gov plos.orgnih.gov
MiconazoleDaphnia magnaReproduction0.022 mg/L (Lowest Effect Concentration) plos.orgnih.gov plos.orgnih.gov
MiconazoleSelenastrum capricornutumChronic Toxicity NOECr10 µg/L janusinfo.se janusinfo.se

Computational and Modeling Approaches in Klion D Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Metronidazole (B1676534) and Miconazole (B906) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their molecular structure. QSAR studies have been applied to derivatives of both Metronidazole and Miconazole to understand the structural features crucial for their activity.

For Metronidazole derivatives, QSAR studies have been employed in the search for new antibacterial and antiparasitic agents. One study utilized 3D-QSAR analysis (CoMFA and CoMSIA) on Metronidazole derivatives to understand the structural requirements for activity against Trichomonas vaginalis, including drug-resistant strains. nih.gov The models developed showed good predictive abilities, with cross-validated correlation coefficients (q²) of 0.679 for CoMFA and 0.732 for CoMSIA. nih.gov These models highlighted the significance of steric fields around specific regions, such as the piperidine (B6355638) ring, for antitrichomonal activity. nih.gov Another study on metronidazole-triazole-styryl hybrids as antiamoebic agents also employed 3D-QSAR (CoMFA and CoMSIA), yielding Q² values of 0.684 and 0.664, and R² values of 0.882 and 0.894, respectively, indicating reliable models for predicting antiamoebic activity. imist.ma Atom-based QSAR models have also been developed for metronidazole derivatives acting as non-nucleoside reverse transcriptase inhibitors, showing good statistical values for refining compound databases. nih.gov

QSAR investigations involving Miconazole derivatives have primarily focused on their antifungal properties, particularly against Candida species. 3D-QSAR studies using CoMFA and CoMSIA have been conducted on imidazole (B134444) derivatives, including miconazole as a template, to identify key structural features influencing their inhibitory potency on Candida albicans P450 - demethylase. asianpubs.org A CoMFA model with 34 imidazole derivatives in the training set resulted in a five-component model with a cross-validated correlation coefficient of 0.697 and a conventional correlation coefficient of 0.925. asianpubs.org The predictive ability was tested on a set of 15 molecules, yielding a predictive correlation coefficient of 0.66 for CoMFA. asianpubs.org CoMSIA models, incorporating steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields, also provided statistically significant results. asianpubs.org QSAR studies have also been applied to other antifungal imidazole derivatives, demonstrating good statistical metrics and providing insights into structural requirements for anti-Candida activity. nih.gov

Data from QSAR studies can be presented in tables summarizing the statistical parameters of the models developed:

Model Type (Compound Class)R² (Training Set)Q² (Cross-validated)R² (Test Set/Predictive)Key Descriptors HighlightedSource
3D-QSAR CoMFA (Metronidazole derivatives)-0.6790.679Steric fields around piperidine ring nih.gov
3D-QSAR CoMSIA (Metronidazole derivatives)-0.7320.732Steric, electrostatic, hydrophobic, hydrogen bond acceptor fields nih.gov
3D-QSAR CoMFA (Metronidazole-triazole-styryl)0.8820.684-- imist.ma
3D-QSAR CoMSIA (Metronidazole-triazole-styryl)0.8940.664-Steric, Hydrophobic, Electrostatic, donor and acceptor fields imist.ma
3D-QSAR CoMFA (Imidazole derivatives)0.9250.6970.66Steric and electrostatic fields asianpubs.org
3D-QSAR CoMSIA (Imidazole derivatives)0.9120.6560.57Steric, electrostatic, hydrophobic, hydrogen bond acceptor fields asianpubs.org

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand (drug molecule) to a receptor (target protein) and to study the dynamic behavior of the resulting complex over time. These methods provide crucial insights into the molecular basis of drug action and can help identify potential off-targets.

Molecular docking studies have been extensively applied to Metronidazole and its derivatives to understand their interactions with various biological targets. For instance, docking studies investigated the binding of Metronidazole to Enterococcus faecalis homoserine kinase (EfHSK), an important enzyme in the threonine biosynthesis pathway. phcog.com The results suggested that Metronidazole could be a potential inhibitor of EfHSK, binding within the active pocket and interacting with residues like Asn124 and Gly83 through hydrogen bonds. phcog.com Molecular dynamics simulations further confirmed the stability of the Metronidazole-EfHSK complex. phcog.com Docking has also been used to study the interaction of Metronidazole derivatives with nitroreductase Rdxa protein, a target for treating Helicobacter pylori infection. unesp.brunesp.br These studies identified derivatives with favorable binding affinities and characterized the nonbonding interactions involved. unesp.brunesp.br Novel metronidazole derivatives have also been investigated through docking as potential inhibitors of targets like EGFR tyrosine kinase and JAK3, suggesting promising binding interactions. uokerbala.edu.iqajchem-a.comrsc.org

For Miconazole and its derivatives, molecular docking is commonly used to study their binding to fungal cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51), the primary target of azole antifungals. Docking simulations predict the orientation and interactions of Miconazole and its analogues within the active site of CYP51, often highlighting the coordination bond between the azole nitrogen and the heme iron, along with interactions with surrounding amino acid residues. researchgate.net Studies on imidazole derivatives, including miconazole analogues, have used docking to rationalize their antifungal activity and compare their binding modes and affinities to the target enzyme. rjptonline.orgresearchgate.net Molecular dynamics simulations can complement docking by providing information on the stability of the ligand-protein complex and conformational changes over time, offering a more realistic representation of the interaction.

Data from docking studies often includes binding scores or energies, which can be presented in tables:

Compound ClassTarget Protein (PDB ID)Docking Score/Binding Affinity (e.g., kcal/mol, kJ/mol)Key Interactions HighlightedSource
MetronidazoleEnterococcus faecalis homoserine kinase-Hydrogen bonds with Asn124, Gly83 phcog.com
Metronidazole derivativesNitroreductase Rdxa (3qdl)-18.8 to -21.3 kJ/molNonbonding interactions unesp.brunesp.br
Metronidazole derivativesEGFR Tyrosine Kinase (1M17)-7.5733 to -8.4456 kcal/mol (for novel compounds I-V)Improved binding energy compared to erlotinib (B232) (-7.7359 kcal/mol) uokerbala.edu.iq
Metronidazole derivativesJAK3 active site-Tight binding for compound 4t rsc.org
MiconazoleC. albicans CYP51-6.194 kcal/molCoordination with heme iron, interactions with residues rjptonline.org
Imidazole derivativesC. albicans CYP51Up to -10.4 kcal/mol (for ligand 47)Efficient fitting into catalytic pocket rjptonline.org

Molecular dynamics simulations provide insights into the dynamic behavior and stability of these complexes over time, which is crucial for understanding the sustained efficacy of the compounds. Studies have used MD simulations to confirm docking results and assess the stability of the protein-ligand complexes for both Metronidazole and Miconazole derivatives. phcog.comnih.govresearchgate.net

Pharmacophore Modeling for Novel Ligand Discovery

Pharmacophore modeling is a ligand-based or structure-based computational technique that identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to trigger its biological response. These models can be used to screen large databases of compounds to identify potential new drug candidates with similar activity profiles.

Pharmacophore models have been developed for Metronidazole derivatives in the search for new therapeutic agents. For example, a structure-based pharmacophore model was generated for Metronidazole derivatives acting as non-nucleoside reverse transcriptase inhibitors of HIV. nih.govresearchgate.net This model was used to screen databases and identify compounds with similar pharmacophoric features and good fitness scores. nih.govresearchgate.net Ligand-based pharmacophore models have also been developed for metronidazole derivatives with antifungal activity, highlighting key features necessary for their action. researchgate.net

For Miconazole and related antifungal azoles, pharmacophore modeling is a valuable tool for identifying the features required for inhibiting fungal CYP51. Quantitative pharmacophore models have been developed for antifungal azoles, including miconazole, to guide the rational design of new antifungal agents. nih.gov These models emphasize key interactions and excluded volumes around the active site of the enzyme, in addition to the characteristic coordination bond with the heme iron. nih.gov Pharmacophore models for other imidazole derivatives with antifungal activity have also been reported, identifying features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic features as important for activity. srce.hr

Pharmacophore models are often described by the types and spatial arrangement of the features they include. While specific feature coordinates are complex to represent in a simple table, the types of features identified can be summarized:

Compound ClassModeling ApproachKey Pharmacophoric Features IdentifiedApplicationSource
Metronidazole derivativesStructure-basedFeatures similar to known NNRTIsScreening for HIV NNRTIs nih.govresearchgate.net
Metronidazole derivativesLigand-based(Specific features depend on the study, e.g., hydrogen bond acceptors)Identification of features for antifungal activity researchgate.net
Antifungal Azoles (incl. Miconazole)QuantitativeKey interactions, excluded volumes, coordination bond with heme ironRational design of new antifungals nih.gov
Imidazole derivativesLigand-basedHydrogen bond acceptor, hydrogen bond donor, aromatic ring, hydrophobicIdentification of features for antifungal activity srce.hr

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Profiles (In Silico)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity prediction methods use computational models to estimate how a compound will behave within the body and its potential harmful effects. These predictions are crucial in the early stages of drug discovery to filter out compounds likely to have unfavorable pharmacokinetic properties or toxicity issues, thus reducing the need for extensive experimental testing. nih.gov

For Metronidazole and its derivatives, in silico ADME studies have been conducted to assess properties relevant to their absorption and distribution. Studies have predicted parameters such as human intestinal absorption (HIA), Caco-2 permeability, and blood-brain barrier (BBB) permeability for Metronidazole derivatives. nih.govunesp.brunesp.br For example, some Metronidazole derivatives showed high predicted human intestinal absorption and BBB permeability comparable to the parent compound. unesp.brunesp.br Physiologically based biopharmaceutics modeling (PBBM) has been used to predict the in vivo biopharmaceutical and pharmacokinetic behavior of Metronidazole from different formulations, simulating intestinal absorption and colonic concentrations. mdpi.comresearchgate.net

In silico toxicity prediction for Metronidazole derivatives has focused on various endpoints, including potential mutagenicity and interactions with metabolic enzymes. Studies using tools like QSAR Toolbox have predicted the probable metabolic activation of Metronidazole and the potential for its metabolites to bind to protein and DNA, suggesting possible mechanisms for observed toxicity. uni-ruse.bg Some Metronidazole derivatives have been predicted to be non-inhibitors and non-substrates for certain cytochrome P450 enzymes, similar to the standard Metronidazole. unesp.brunesp.br Toxicity predictions have also included assessments of genotoxicity and other potential harmful effects. researchgate.netmdpi.com

In silico ADME predictions for Miconazole and its derivatives often evaluate properties relevant to antifungal drug development, such as oral absorption, distribution, and metabolism. Studies on imidazole derivatives have included in silico ADME predictions to assess their drug-like properties. researchgate.net Predicted ADME profiles for some Miconazole analogues have indicated promising characteristics. researchgate.net

In silico toxicity prediction for Miconazole derivatives contributes to understanding their safety profiles. While specific detailed toxicity prediction data for Miconazole derivatives were less prominent in the search results compared to Metronidazole, the general application of in silico toxicity tools to assess potential harmful effects of drug candidates is a standard practice in computational drug discovery. nih.govresearchgate.net

Predicted ADME parameters can be presented in tables to compare the properties of different compounds:

Compound ClassPredicted ADME ParameterResult/Value (Example)Interpretation (Example)Source
Metronidazole derivativesHuman Intestinal AbsorptionHighGood absorption upon oral admin. unesp.brunesp.br
Metronidazole derivativesBlood-Brain Barrier PermeabilityPermeable (+)Potential to cross BBB unesp.brunesp.br
Metronidazole derivativesCYP450 Inhibition (2C9, 2D6, 2C19)Non-inhibitorLess likely to interfere with metabolism unesp.brunesp.br
Miconazole derivativesDrug-likeness propertiesPromisingFavorable pharmacokinetic profile researchgate.net

In silico toxicity predictions often involve predicting the likelihood of a compound causing specific toxic effects. These can include predictions for Ames test positivity (mutagenicity), hepatotoxicity, hERG inhibition (cardiotoxicity), and other endpoints. nih.gov

Compound ClassPredicted Toxicity EndpointResult (Example)Interpretation (Example)Source
MetronidazoleDNA binding (metabolites)ReactivePotential for genotoxic effects uni-ruse.bg
Metronidazole derivativesAmes testPositive (Probability)Indication of potential mutagenicity mdpi.com

These computational approaches provide valuable preliminary data that helps prioritize compounds for further experimental investigation, accelerating the drug discovery and development process while potentially reducing costs and ethical concerns associated with extensive animal testing. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Klion D Chemical Compound

Exploration of Novel Synthetic Routes for Component Analogs and Derivatives

Research continues into developing novel synthetic routes to create analogs and derivatives of Metronidazole (B1676534) and Clotrimazole (B1669251). This exploration aims to yield compounds with potentially improved pharmacological properties, such as enhanced activity against resistant strains, reduced toxicity, or altered pharmacokinetic profiles. For instance, studies have focused on synthesizing new 4-amine and 4-(α-aminoacid) derivatives of N-expanded-metronidazole analogues, analyzing their therapeutic activity using predictive methods mdpi.com. The synthesis of hybrid molecules combining Metronidazole with other pharmacologically active units, such as eugenol (B1671780) analogues, is also being explored to develop new compounds with potential trypanocidal activity ualberta.ca. Another area involves the synthesis of novel metronidazole-Schiff base hybrids for their antiprotozoal evaluation researchgate.net. Similarly, novel clotrimazole derivatives, such as biphenyl (B1667301) derivatives, have been synthesized and investigated for their antifungal activity, although sometimes showing less activity than the parent compound researchgate.net. The creation of novel thiourea (B124793) derivatives tagged with different moieties is also being explored for potential antimicrobial activity, with clotrimazole used as a standard for comparison mdpi.com. These efforts highlight a continuous drive to chemically modify the core structures of Metronidazole and Clotrimazole to discover new therapeutic agents nih.govmdpi.com.

Application of Artificial Intelligence and Machine Learning in Klion-D Research

Integration with 'Omics' Technologies (e.g., Metabolomics, Proteomics) for Deeper Mechanistic Understanding

Integrating 'omics' technologies, such as metabolomics and proteomics, with research on Metronidazole and Clotrimazole can provide a deeper understanding of their mechanisms of action and the development of resistance. 'Omics' studies can describe alterations in metabolic, genomic, and transcriptomic expression profiles in microbial cells upon exposure to antifungal treatment nih.gov. This can reveal physiological changes that affect microbial fitness and survival during drug challenge, offering insights into clinical resistance nih.gov. For instance, metabolomic analysis can compare the metabolic profile of bacteria treated with antimicrobial compounds to profiles of drugs with known actions, potentially leading to target identification frontiersin.org. These technologies are crucial for elucidating the molecular effects of antimicrobial agents and identifying their targets within microbial cells frontiersin.org. While research using 'omics' technologies has been applied to understand antifungal adaptation and bacterial resistance mechanisms, applying these specifically to the combined action or resistance development related to Metronidazole and Clotrimazole in relevant pathogens represents a future research direction nih.govfrontiersin.org.

Sustainable Manufacturing Practices and Green Chemistry for this compound Components

There is a growing emphasis on adopting sustainable manufacturing practices and green chemistry principles in the pharmaceutical industry. This includes research into more environmentally friendly methods for synthesizing Metronidazole and Clotrimazole and their derivatives. Green chemistry aims to reduce the environmental impact of chemical substances and processes through sustainable prevention programs and innovative scientific solutions rsc.org. This involves identifying alternative, environmentally friendly reaction conditions, increasing reaction rates, and reducing reaction temperatures rsc.org. Research into eco-friendly analytical methods for quantifying these compounds also falls under this umbrella researchgate.netmdpi.com. Exploring greener synthetic routes for Metronidazole and Clotrimazole components can lead to reduced waste generation, lower energy consumption, and the use of less hazardous substances, aligning with the principles of sustainable chemistry rsc.org. For example, a green chemistry approach has been explored for the preparation of metronidazole-zinc complexes aun.edu.eg.

Q & A

Q. Q1. How should researchers design experiments to evaluate Klion-D’s efficacy in preclinical models while minimizing bias?

Methodological Answer:

  • Hypothesis-Driven Design: Formulate a hypothesis based on literature gaps (e.g., "this compound exhibits dose-dependent antifungal activity in murine models"). Align with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .
  • Control Groups: Include positive controls (e.g., standard antifungals) and negative controls (vehicle-only treatments) to isolate this compound-specific effects .
  • Blinding and Randomization: Use double-blinding for treatment administration and outcome assessment to reduce observer bias. Randomize animal cohorts to treatment groups .
  • Sample Size Justification: Calculate using power analysis (e.g., α=0.05, β=0.20) to ensure statistical validity; representative sample sizes (~100 for human studies) enhance generalizability .

Q. Q2. What are the best practices for validating this compound’s chemical stability under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose this compound to stress conditions (e.g., elevated temperature, humidity) and quantify degradation products via HPLC or mass spectrometry .
  • Control Variables: Standardize storage conditions (pH, light exposure) and use inert containers to minimize confounding factors .
  • Replicability: Document protocols in detail (e.g., solvent preparation, temperature gradients) to enable replication. Follow guidelines from journals like Reviews in Analytical Chemistry for analytical rigor .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in pharmacokinetic data for this compound across different species?

Methodological Answer:

  • Meta-Analysis: Aggregate data from existing studies (e.g., murine, primate models) and assess heterogeneity using tools like I² statistics. Identify species-specific metabolic pathways (e.g., cytochrome P450 isoforms) that explain variability .
  • In Silico Modeling: Use physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences in absorption/distribution. Validate predictions with in vitro hepatocyte assays .
  • Ethical Reporting: Disclose limitations (e.g., sample size, assay sensitivity) and avoid overgeneralizing findings. Align with Cochrane’s standards for bias reduction .

Q. Q4. What methodological frameworks are suitable for investigating this compound’s mechanism of action in multi-drug-resistant fungal strains?

Methodological Answer:

  • Multi-Omics Integration: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map this compound’s impact on fungal pathways. Use bioinformatics tools like KEGG for pathway enrichment analysis .
  • CRISPR-Cas9 Screens: Identify fungal genes essential for this compound susceptibility. Validate hits via knockout strains and dose-response assays .
  • Theoretical Anchoring: Link findings to existing theories (e.g., "ergosterol biosynthesis inhibition") and refine hypotheses iteratively .

Q. Q5. How should researchers address conflicting results in this compound’s cytotoxicity profiles across cell lines?

Methodological Answer:

  • Dose-Response Curves: Generate IC₅₀ values for each cell line and compare slopes using ANOVA. Account for variables like cell doubling time and media composition .
  • Cell Line Authentication: Verify cell line identity via STR profiling to rule out cross-contamination .
  • Contextual Interpretation: Consider tissue-specific factors (e.g., expression of drug transporters) and report findings with caveats (e.g., "Results limited to epithelial lineages") .

Methodological Design & Validation

Q. Q6. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer:

  • Factorial Design: Use a 2x2 matrix (e.g., this compound ± adjuvant) to test interactions. Analyze via two-way ANOVA with post-hoc Tukey tests .
  • Synergy Scoring: Calculate combination indices (e.g., Chou-Talalay method) to distinguish additive vs. synergistic effects .
  • Reproducibility Checks: Share raw datasets and code (e.g., R/Python scripts) as supplementary materials .

Q. Q7. How can researchers ensure reproducibility when scaling this compound synthesis from lab to pilot-scale batches?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line spectroscopy) to track critical quality attributes (CQAs) like particle size .
  • Design of Experiments (DoE): Use response surface methodology to optimize reaction parameters (temperature, catalyst concentration) .
  • Documentation: Follow Beilstein Journal guidelines for detailed experimental protocols, including equipment specifications and failure modes .

Theoretical & Ethical Considerations

Q. Q8. How should this compound studies align with ethical guidelines in vulnerable populations (e.g., immunocompromised patients)?

Methodological Answer:

  • Institutional Review Board (IRB) Approval: Submit protocols for ethical review, emphasizing informed consent and risk mitigation .
  • Preclinical Justification: Demonstrate safety in animal models before human trials. Use Cochrane criteria for systematic evidence synthesis .
  • Data Transparency: Report adverse events in full, even if nonsignificant, to avoid publication bias .

Q. Q9. What theoretical frameworks are critical for contextualizing this compound’s role in emerging antifungal resistance?

Methodological Answer:

  • One Health Framework: Analyze this compound use in clinical, agricultural, and environmental contexts to identify resistance drivers .
  • Evolutionary Models: Apply population genetics models (e.g., mutation-selection balance) to predict resistance emergence under varying drug pressures .

Data Interpretation & Reporting

Q. Q10. How should researchers handle outliers in this compound efficacy datasets without compromising validity?

Methodological Answer:

  • Predefined Exclusion Criteria: Establish thresholds (e.g., >3 SD from mean) in study protocols. Justify exclusions in supplementary materials .
  • Robust Statistical Tests: Use non-parametric methods (e.g., Mann-Whitney U) if data are non-normal. Perform sensitivity analyses to confirm outlier impact .
  • Transparency: Disclose outlier handling in methods sections and provide raw data for peer scrutiny .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.